molecular formula C26H39N5O4S B606636 CH5447240 CAS No. 1253919-92-4

CH5447240

カタログ番号: B606636
CAS番号: 1253919-92-4
分子量: 517.689
InChIキー: PNTBFOBXKXSPLI-IRJFHVNHSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

CH5447240 is a potent Human Parathyroid Hormone Receptor 1 (hPTHR1) Agonist for Treatment of Hypoparathyroidism. CH5447240 exhibited a potent in vitro hPTHR1 agonist effect with EC20 of 3.0 nM and EC50 of 12 nM and showed excellent physicochemical properties, such as high solubility in fasted state simulated intestinal fluid and good metabolic stability in human liver microsomes. mportantly, CH5447240 showed 55% oral bioavailability, and a significantly elevated serum calcium level in hypocalcemic model rats.

特性

CAS番号

1253919-92-4

分子式

C26H39N5O4S

分子量

517.689

IUPAC名

1-(3,5-dimethyl-4-(2-((2-((1R,4R)-4-methylcyclohexyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-1-en-8-yl)sulfonyl)ethyl)phenyl)-1-methylurea

InChI

InChI=1S/C26H39N5O4S/c1-17-5-7-20(8-6-17)23-28-24(32)26(29-23)10-12-31(13-11-26)36(34,35)14-9-22-18(2)15-21(16-19(22)3)30(4)25(27)33/h15-17,20H,5-14H2,1-4H3,(H2,27,33)(H,28,29,32)/t17-,20-

InChIキー

PNTBFOBXKXSPLI-IRJFHVNHSA-N

SMILES

O=C(N)N(C1=CC(C)=C(CCS(=O)(N(CC2)CCC2(N=C([C@H]3CC[C@H](C)CC3)N4)C4=O)=O)C(C)=C1)C

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

CH5447240;  CH-5447240;  CH 5447240; 

製品の起源

United States

Foundational & Exploratory

CH5447240 ALK inhibitor discovery and development

Author: BenchChem Technical Support Team. Date: February 2026

CH5447240 (Alectinib): A Technical Guide to its Discovery and Development as a Next-Generation ALK Inhibitor

Abstract

This technical guide provides an in-depth overview of the discovery, development, and mechanism of action of CH5447240, known commercially as Alectinib (Alecensa®). Alectinib is a highly potent and selective second-generation Anaplastic Lymphoma Kinase (ALK) inhibitor that has demonstrated significant clinical efficacy in the treatment of ALK-positive non-small cell lung cancer (NSCLC).[1][2][3] This guide will delve into the scientific rationale behind its development, detailing the medicinal chemistry efforts, preclinical evaluation, and pivotal clinical trials that have established Alectinib as a standard-of-care therapy. Furthermore, it will explore its activity against common resistance mutations that arise with first-generation ALK inhibitors and provide an overview of the key experimental methodologies employed in its characterization.

Introduction: The Evolving Landscape of ALK-Positive NSCLC Treatment

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development and function of the nervous system.[4] In 2007, chromosomal rearrangements involving the ALK gene were identified as potent oncogenic drivers in a subset of NSCLC patients.[5][6] The most common of these rearrangements is a fusion between the ALK gene and the echinoderm microtubule-associated protein-like 4 (EML4) gene, resulting in the expression of a constitutively active EML4-ALK fusion protein.[2][5] This aberrant kinase activity drives downstream signaling pathways, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways, leading to uncontrolled cell proliferation and survival.[1][4][7][8]

The discovery of ALK rearrangements as a distinct molecular subtype of NSCLC led to the rapid development of targeted therapies. Crizotinib was the first-in-class ALK inhibitor to receive FDA approval and demonstrated superiority over chemotherapy in this patient population.[2] However, the majority of patients treated with crizotinib eventually develop resistance, often within a year of starting treatment.[2] A primary mechanism of acquired resistance is the development of secondary mutations within the ALK kinase domain, which can impair crizotinib binding.[2][9] Additionally, the central nervous system (CNS) is a common site of disease progression in patients on crizotinib, due to its poor penetration of the blood-brain barrier.[2][4]

This clinical challenge created a clear need for next-generation ALK inhibitors with improved potency, activity against crizotinib-resistant mutations, and enhanced CNS penetration.[2] It is within this context that CH5447240 (Alectinib) was developed by Chugai Pharmaceutical Co.[1][10]

Discovery and Medicinal Chemistry of CH5447240 (Alectinib)

Alectinib (CH5447240) was identified through a high-throughput screening program and subsequent lead optimization efforts.[10] The medicinal chemistry campaign focused on discovering a novel chemical scaffold with high potency and selectivity for ALK. The resulting compound, Alectinib, possesses a unique 5H-benzo[b]carbazol-11(6H)-one core structure.[10]

Key objectives of the lead optimization process included:

  • Enhancing Potency: Modifications to the core structure were made to maximize interactions with the ATP-binding pocket of the ALK kinase domain.

  • Improving Selectivity: The chemical structure was refined to minimize off-target activity against other kinases, thereby reducing the potential for toxicity.

  • Overcoming Resistance: Alectinib was specifically designed to be effective against common crizotinib-resistance mutations, such as the L1196M "gatekeeper" mutation.[10]

  • Optimizing Pharmacokinetic Properties: The molecule was engineered for oral bioavailability and the ability to cross the blood-brain barrier.[4][11]

Alectinib is chemically described as 9-ethyl-6,6-dimethyl-8-[4-(morpholin-4-yl)piperidin-1-yl]-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile hydrochloride.[12]

Mechanism of Action and Preclinical Profile

Alectinib is a potent, ATP-competitive inhibitor of ALK tyrosine kinase activity.[10][13] By binding to the ATP-binding site of the ALK protein, Alectinib blocks its autophosphorylation and the subsequent activation of downstream signaling pathways.[1][4][13] This inhibition of ALK signaling leads to the suppression of cancer cell proliferation and the induction of apoptosis (programmed cell death).[1][4] Alectinib also demonstrates inhibitory activity against the RET proto-oncogene.[1][11]

In Vitro Potency and Selectivity

Biochemical assays demonstrated that Alectinib is a highly potent inhibitor of ALK, with an IC50 value of 1.9 nmol/L.[10] Importantly, it retains high potency against the L1196M gatekeeper mutation (IC50 of 1.56 nmol/L), a common mechanism of resistance to crizotinib.[10] In cellular assays, Alectinib inhibited the proliferation of various ALK-positive cancer cell lines, including those derived from NSCLC (NCI-H2228), lymphoma (KARPAS-299), and neuroblastoma (NB-1), with IC50 values in the low nanomolar range.[10]

Activity Against ALK Resistance Mutations

A significant advantage of Alectinib is its broad activity against a range of ALK mutations that confer resistance to crizotinib. Preclinical studies have shown that Alectinib is effective against cell lines harboring mutations such as L1196M, F1174L, R1275Q, and C1156Y.[10] However, like other second-generation ALK inhibitors, the G1202R solvent front mutation confers a high level of resistance to Alectinib.[9][14] Other mutations that can mediate acquired resistance to Alectinib include I1171T/N/S and V1180L.[5][9][14][15]

Preclinical In Vivo Efficacy

In preclinical xenograft models using human ALK-positive NSCLC cells (NCI-H2228), orally administered Alectinib demonstrated dose-dependent tumor growth inhibition.[10] Crucially, significant anti-tumor efficacy was also observed in models driven by the crizotinib-resistant EML4-ALK L1196M mutation.[10] These studies provided a strong rationale for the clinical development of Alectinib in patients who had progressed on crizotinib.

Clinical Development and Efficacy

The clinical development of Alectinib has been marked by a series of successful trials that have established its role in both the first-line and second-line treatment of ALK-positive NSCLC, as well as in the adjuvant setting.[16][17][18]

Second-Line Treatment

Initial clinical trials focused on patients with ALK-positive NSCLC who had progressed on crizotinib. These studies demonstrated impressive response rates and durable disease control, leading to the accelerated approval of Alectinib by the US FDA in December 2015 for this indication.[1][6]

First-Line Treatment: The ALEX Trial

The pivotal Phase III ALEX trial (NCT02075840) was a randomized, open-label study that compared the efficacy and safety of Alectinib with crizotinib in treatment-naïve patients with advanced ALK-positive NSCLC.[17][19] The results of the ALEX trial were practice-changing, demonstrating the clear superiority of Alectinib over crizotinib.[19]

Endpoint Alectinib Crizotinib Hazard Ratio (HR)
Median Progression-Free Survival (PFS)34.1 monthsNot specified in provided search resultsNot specified in provided search results
Median Overall Survival (OS)81.1 months[19][20]54.2 months[19][20]0.78[19][20]
7-Year OS Rate48.6%[20]38.2%[20]N/A

Table 1: Key Efficacy Outcomes from the ALEX Trial[19][20]

The final analysis of the ALEX trial confirmed a durable and clinically meaningful survival benefit with first-line Alectinib, with a median overall survival exceeding 6.5 years.[19][20] Alectinib also demonstrated superior efficacy in preventing and treating CNS metastases compared to crizotinib.[19]

Adjuvant Treatment: The ALINA Trial

The Phase III ALINA trial (NCT03456076) investigated the use of Alectinib as an adjuvant therapy for patients with completely resected ALK-positive NSCLC.[1][21] The trial showed that Alectinib significantly improved disease-free survival (DFS) compared to platinum-based chemotherapy, reducing the risk of disease recurrence or death by 76%.[21] These groundbreaking results led to the approval of Alectinib for the adjuvant treatment of early-stage ALK-positive NSCLC.[1]

Safety and Tolerability

Alectinib has a generally manageable safety profile.[19] The most common adverse reactions include constipation, fatigue, muscle pain, and edema.[1][6][22] Hepatotoxicity (liver problems) is a known risk, and regular monitoring of liver function is recommended.[11][16] Compared to crizotinib, Alectinib is associated with a lower incidence of gastrointestinal side effects.[6]

Experimental Methodologies

The discovery and development of Alectinib relied on a suite of standardized biochemical and cell-based assays. Below are representative protocols for key experiments.

ALK Kinase Assay (Biochemical)

This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of the ALK protein.

Principle: The assay measures the transfer of a phosphate group from ATP to a synthetic peptide substrate by the ALK kinase. The amount of phosphorylated substrate is then quantified, often using a luminescence-based method that measures the amount of ADP produced.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 20 mM HEPES, pH 7.5, 10 mM MnCl2, 1 mM DTT).

    • Reconstitute recombinant ALK kinase enzyme to a working concentration.

    • Prepare a solution of a suitable peptide substrate (e.g., a poly-Glu-Tyr peptide).

    • Prepare a solution of ATP at the desired concentration.

    • Prepare serial dilutions of the test compound (Alectinib).

  • Reaction Setup:

    • In a 96-well or 384-well plate, add the ALK enzyme, peptide substrate, and reaction buffer.

    • Add the test compound at various concentrations to the appropriate wells. Include a no-inhibitor control and a no-enzyme control.

    • Pre-incubate the mixture for a defined period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate Kinase Reaction:

    • Add ATP to all wells to start the kinase reaction.

    • Incubate the plate at a controlled temperature (e.g., 25-30°C) for a specific duration (e.g., 30-60 minutes).

  • Detection:

    • Stop the reaction by adding a stop solution.

    • Add the detection reagents (e.g., ADP-Glo™ reagents, which convert ADP to ATP and then use luciferase to generate a luminescent signal).[23]

    • Measure the signal (e.g., luminescence) using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the no-inhibitor control.

    • Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Proliferation Assay (Cell-Based)

This assay assesses the effect of a compound on the growth and viability of cancer cells.

Principle: ALK-positive cancer cells are cultured in the presence of varying concentrations of the inhibitor. After a set incubation period, the number of viable cells is determined using a colorimetric or fluorometric method, such as the MTT or resazurin assay.

Step-by-Step Protocol:

  • Cell Culture:

    • Culture an ALK-positive cell line (e.g., NCI-H2228) in appropriate growth medium under standard cell culture conditions (37°C, 5% CO2).

  • Cell Seeding:

    • Harvest cells and seed them into a 96-well plate at a predetermined density (e.g., 4,000 cells per well).[24]

    • Allow the cells to attach and resume growth overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound (Alectinib) in growth medium.

    • Remove the old medium from the cell plate and add the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubation:

    • Incubate the plate for a period that allows for multiple cell doublings (e.g., 72 hours).

  • Viability Measurement (MTT Assay Example):

    • Add MTT reagent to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

    • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and fit the data to a dose-response curve to determine the GI50 or IC50 value (the concentration that inhibits cell growth by 50%).

Visualizations

Simplified ALK Signaling Pathway

ALK_Signaling_Pathway cluster_downstream Downstream Signaling Pathways ALK ALK Fusion Protein (e.g., EML4-ALK) RAS RAS/MAPK Pathway ALK->RAS PI3K PI3K/AKT Pathway ALK->PI3K JAK JAK/STAT Pathway ALK->JAK Alectinib Alectinib (CH5447240) Alectinib->ALK Proliferation Cell Proliferation & Survival RAS->Proliferation PI3K->Proliferation JAK->Proliferation

Caption: Simplified ALK signaling pathway and the inhibitory action of Alectinib.

ALK Inhibitor Discovery Workflow

ALK_Inhibitor_Workflow HTS High-Throughput Screening (HTS) Hit_ID Hit Identification HTS->Hit_ID Lead_Opt Lead Optimization (SAR, PK/PD) Hit_ID->Lead_Opt Preclinical Preclinical Studies (In Vitro & In Vivo) Lead_Opt->Preclinical Clinical Clinical Trials (Phase I-III) Preclinical->Clinical Approval Regulatory Approval Clinical->Approval

Caption: Generalized workflow for the discovery and development of an ALK inhibitor.

Conclusion

CH5447240 (Alectinib) represents a significant advancement in the targeted therapy of ALK-positive NSCLC. Its rational design, which led to high potency, selectivity, and activity against crizotinib-resistant mutations, has translated into remarkable clinical benefits for patients. The comprehensive preclinical and clinical development program has firmly established Alectinib as a standard-of-care treatment, improving survival and quality of life for individuals with this molecularly defined subset of lung cancer. The story of Alectinib serves as a prime example of the power of personalized medicine in oncology, where a deep understanding of tumor biology enables the development of highly effective therapies.

References

  • Alectinib - Wikipedia.
  • Katayama, R., et al. Two novel ALK mutations mediate acquired resistance to the next generation ALK inhibitor alectinib. Clinical Cancer Research.
  • Palmer, R. H., et al. Anaplastic lymphoma kinase: signalling in development and disease. Biochemical Journal.
  • Li, W., et al. The Resistance Mechanisms and Treatment Strategies for ALK-Rearranged Non-Small Cell Lung Cancer. Frontiers in Oncology.
  • What is the mechanism of Alectinib Hydrochloride? - Patsnap Synapse.
  • Alectinib provides a new option for ALK-positive NSCLC patients after progression on crizotinib. Drugs in Context.
  • Musa, F., et al. ALK inhibitors in cancer: mechanisms of resistance and therapeutic management strategies. Journal of Cancer Metastasis and Treatment.
  • Pivonello, C., et al. ALK signaling and target therapy in anaplastic large cell lymphoma. Frontiers in Bioscience.
  • General overview of anaplastic lymphoma kinase (ALK) downstream signaling... - ResearchGate.
  • Sravan, K., et al. Management of acquired resistance to ALK inhibitors: repeat biopsy to characterize mechanisms of resistance significantly impacts clinical outcomes. Translational Lung Cancer Research.
  • Understanding the ALECENSA® (alectinib) mechanism of action.
  • Grizzi, F., et al. Inhibition of ALK Signaling for Cancer Therapy. Clinical Cancer Research.
  • Alecensa (Alectinib), an Oral Tyrosine Kinase Inhibitor, Approved for Metastatic Non–Small-Cell Lung Cancer with ALK Mutation - Journal of Hematology Oncology Pharmacy.
  • Anaplastic lymphoma kinase - Wikipedia.
  • Clinical Trials Using Alectinib - NCI - National Cancer Institute.
  • Groundbreaking Breakthrough: Alectinib Revolutionizes Treatment for Completely Resected ALK-Positive NSCLC - For healthcare professionals only.
  • ALEX Trial Final Results at ESMO 2025: Alectinib Demonstrates Durable Overall Survival and Long-Term Disease Control in Advanced ALK-Positive NSCLC - OncoDaily.
  • He, Y., et al. Alectinib: a novel second generation anaplastic lymphoma kinase (ALK) inhibitor for overcoming clinically-acquired resistance. Acta Pharmaceutica Sinica B.
  • First-Line Alectinib Yields Clinically Meaningful OS Benefit in Advanced ALK+ NSCLC. OncLive.
  • alectinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY.
  • Wang, Y., et al. Mechanisms of Resistance to ALK Inhibitors and Corresponding Treatment Strategies in Lung Cancer. Dove Medical Press.
  • In Hypoparathyroidism Study, Oral Compound Seen to Increase PTHR1 Activity. Hypoparathyroidism News.
  • Neoadjuvant Alectinib Effective, Tolerable in Late-Stage ALK-Positive NSCLC. OncLive.
  • Alectinib (Alecensa®) for Lung Cancer - ChemoExperts.
  • Alecensa (alectinib): Uses, Side Effects, Dosage & Reviews - GoodRx.
  • What is the approval history and clinical development pathway of Alecensa? Synapse.
  • Alectinib adjuvant therapy for ALK-positive non-small cell lung cancer - Health Technology Briefing October 2023. NIHR.
  • Alecensa (alectinib) dosing, indications, interactions, adverse effects, and more. Medscape.
  • Alectinib | C30H34N4O2 | CID 49806720 - PubChem - NIH.
  • Biochemical Detection of Novel Anaplastic Lymphoma Kinase Proteins in Tissue Sections of... - PMC.
  • Ou, S. I., et al. An overview of alectinib hydrochloride as a treatment option for ALK positive non-small cell lung cancer. Expert Opinion on Pharmacotherapy.
  • Attachment: Product Information: Alectinib - Therapeutic Goods Administration (TGA).
  • Donella-Deana, A., et al. Unique Substrate Specificity of Anaplastic Lymphoma Kinase (ALK): Development of Phosphoacceptor Peptides for the Assay of ALK Activity. Biochemistry.
  • Ou, S. I. Personalized Medicine Tackles Clinical Resistance: Alectinib in ALK-Positive Non–Small Cell Lung Cancer Progressing on First-Generation ALK Inhibitor. Clinical Cancer Research.
  • New diagnostic assay for screening ALK fusions in non-small cell lung carcinoma. Elsevier.
  • Alectinib (Alecensa) | Cancer Research UK.
  • Voena, C., et al. ALK Fusion Partners Impact Response to ALK Inhibition: Differential Effects on Sensitivity, Cellular Phenotypes, and Biochemical Properties. Molecular Cancer Research.
  • Chen, Y. L., et al. Development of a novel ALK rearrangement screening test for non–small cell lung cancers. PLOS ONE.
  • Advanced test predicts ALK inhibitor success in lung cancer - Drug Target Review.
  • Guan, J. Anaplastic Lymphoma Kinase (ALK) Receptor Tyrosine Kinase: A Catalytic Receptor with Many Faces. International Journal of Molecular Sciences.
  • Lead Optimization and Avoidance of Reactive Metabolite Leading to PCO371, a Potent, Selective, and Orally Available Human Parathyroid Hormone Receptor 1 (hPTHR1) Agonist | Journal of Medicinal Chemistry - ACS Publications.
  • Lead Optimization and Avoidance of Reactive Metabolite Leading to PCO371, a Potent, Selective, and Orally Available Human Parathyroid Hormone Receptor 1 (hPTHR1) Agonist - PubMed.
  • ALK (L1196M) Kinase Enzyme System - Promega Corporation.
  • Development of a Novel Human Parathyroid Hormone Receptor 1 (hPTHR1) Agonist (CH5447240), a Potent and Orally Available Small Molecule for Treatment of Hypoparathyroidism - PubMed.
  • Multiscale Computational and Pharmacophore-Based Screening of ALK Inhibitors with Experimental Validation - MDPI.
  • Development of a Novel Human Parathyroid Hormone Receptor 1 (hPTHR1) Agonist (CH5447240), a Potent and Orally Available Small-Molecule for Treatment of Hypoparathyroidism - ResearchGate.

Sources

A Preclinical Efficacy and Mechanistic Deep Dive into Alectinib for Neuroblastoma

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Neuroblastoma, a pediatric malignancy of the developing sympathetic nervous system, remains a clinical challenge, particularly in high-risk and relapsed cases. A significant subset of these tumors is driven by activating mutations or amplification of the Anaplastic Lymphoma Kinase (ALK) gene, making it a prime therapeutic target.[1][2][3] Alectinib, a second-generation ALK inhibitor, has demonstrated considerable promise in preclinical neuroblastoma models, offering a potent and more effective alternative to earlier-generation inhibitors like crizotinib.[3][4] This guide provides an in-depth technical analysis of the preclinical studies of alectinib in neuroblastoma, focusing on its mechanism of action, experimental validation, and the causal reasoning behind the preclinical methodologies. We will explore both in vitro and in vivo findings, offering a comprehensive resource for researchers aiming to build upon these foundational studies.

The Rationale for Targeting ALK in Neuroblastoma with Alectinib

Activating mutations in the ALK receptor tyrosine kinase are found in approximately 9-14% of primary neuroblastomas and are enriched in relapsed cases, highlighting their role as a key oncogenic driver.[1][4][5] These mutations lead to constitutive activation of the kinase, which in turn drives downstream signaling pathways crucial for cell proliferation, survival, and differentiation, including the PI3K/Akt/mTOR and RAS/MAPK pathways.[6][7][8]

Alectinib emerges as a compelling therapeutic agent due to its high potency and selectivity for ALK, including activity against several mutations that confer resistance to crizotinib.[4][6] Its improved central nervous system penetration is also a significant advantage, given the frequency of CNS metastasis in neuroblastoma.[9] Preclinical evidence strongly supports the investigation of alectinib as a therapeutic option for ALK-positive neuroblastoma.[4][10]

Mechanism of Action: Alectinib's Impact on ALK Signaling

Alectinib functions as an ATP-competitive inhibitor of the ALK kinase domain.[11] Its binding prevents the autophosphorylation of ALK, thereby blocking the initiation of downstream signaling cascades.

Inhibition of Downstream Signaling Pathways

Preclinical studies have consistently demonstrated that alectinib effectively suppresses the phosphorylation of key downstream effectors in ALK-driven neuroblastoma cells.[4][6][12] This includes the inhibition of:

  • PI3K/Akt/mTOR Pathway: Alectinib treatment leads to a dose-dependent decrease in the phosphorylation of Akt and the downstream mTOR substrate, S6 ribosomal protein.[6][12] This pathway is critical for cell growth, proliferation, and survival.

  • RAS/MAPK Pathway: Alectinib also attenuates signaling through the RAS/MAPK pathway, as evidenced by reduced phosphorylation of ERK1/2.[4][13] This pathway is a key regulator of cell proliferation and differentiation.

  • MYCN Expression: In neuroblastoma cell lines with concurrent ALK activation and MYCN amplification, alectinib treatment has been shown to decrease MYCN protein levels, suggesting a regulatory link between ALK signaling and this critical neuroblastoma oncogene.[4][13]

The following diagram illustrates the targeted action of alectinib on the ALK signaling network.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor RAS RAS ALK->RAS Activates PI3K PI3K ALK->PI3K Activates MYCN MYCN ALK->MYCN Regulates Alectinib Alectinib Alectinib->ALK Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation MYCN->Proliferation

Caption: Alectinib inhibits ALK, blocking downstream PI3K/Akt/mTOR and RAS/MAPK pathways.

In Vitro Efficacy of Alectinib in Neuroblastoma Cell Lines

The antitumor activity of alectinib has been extensively evaluated in a panel of human neuroblastoma cell lines with varying ALK and MYCN status.

Inhibition of Cell Proliferation and Viability

Alectinib has been shown to significantly reduce cell viability in both ALK-mutant and ALK-wildtype neuroblastoma cell lines, albeit with greater potency in ALK-driven models.[6] The half-maximal inhibitory concentration (IC50) values are typically in the nanomolar range for sensitive cell lines.

Cell LineALK StatusMYCN StatusAlectinib IC50 (nM)Crizotinib IC50 (nM)Reference
KellyF1174L mutationAmplified~80-100~150-200[4][6]
SH-SY5YF1174L mutationNon-amplified~100-150Not reported[6]
LA-N-6D1091N mutationNon-amplified~100-200Not reported[6]
CLB-BARALK amplificationAmplified70.8 ± 10.9120.6 ± 14.3[13]
CLB-GEF1174V mutationAmplified84.4 ± 16.6154.2 ± 23.5[13]
IMR-32Wild-typeAmplified>1000>1000[4][6]
SK-N-ASWild-typeNon-amplified>1000Not reported[6]

Note: IC50 values can vary between studies due to different experimental conditions.

Induction of Apoptosis and Cell Cycle Arrest

Beyond inhibiting proliferation, alectinib actively induces programmed cell death (apoptosis) in neuroblastoma cells.[6][7] This is evidenced by increased levels of cleaved PARP and cleaved caspase-3.[14] Furthermore, alectinib can induce cell cycle arrest, typically at the G1 phase.[10]

Experimental Protocol: Cell Viability Assay (CCK-8/Resazurin)

This protocol outlines a standard method for assessing the effect of alectinib on the viability of neuroblastoma cell lines.

Objective: To determine the dose-dependent effect of alectinib on cell viability and calculate the IC50 value.

Materials:

  • Neuroblastoma cell lines (e.g., Kelly, SH-SY5Y)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Alectinib (stock solution in DMSO)

  • 96-well cell culture plates

  • Cell Counting Kit-8 (CCK-8) or Resazurin solution

  • Microplate reader

Procedure:

  • Cell Seeding: Seed neuroblastoma cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Allow cells to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of alectinib in complete medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO) at the same concentration as the highest alectinib dose.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment: Add 10 µL of CCK-8 solution or 20 µL of resazurin solution to each well and incubate for 1-4 hours.

  • Data Acquisition: Measure the absorbance at 450 nm for CCK-8 or fluorescence (560 nm excitation/590 nm emission) for resazurin using a microplate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the percentage of cell viability against the logarithm of the alectinib concentration. Use a non-linear regression model to calculate the IC50 value.

Causality and Self-Validation: This assay is based on the principle that viable cells with active metabolism can convert the tetrazolium salt in CCK-8 or resazurin into a colored formazan product or a fluorescent resorufin, respectively. The intensity of the color or fluorescence is directly proportional to the number of living cells. Including a vehicle control is crucial to account for any effects of the solvent. Performing the assay in triplicate and repeating the experiment multiple times ensures the reproducibility and statistical significance of the results.

In Vivo Efficacy in Neuroblastoma Models

The antitumor effects of alectinib have been validated in several preclinical in vivo models of neuroblastoma, demonstrating its potential for clinical translation.

Xenograft Models

In studies using immunodeficient mice bearing subcutaneous or orthotopic xenografts of human neuroblastoma cell lines, alectinib treatment has been shown to significantly inhibit tumor growth and, in some cases, induce tumor regression.[6][10] For instance, in an orthotopic xenograft model using NGP cells, alectinib administered at 25 mg/kg daily via intraperitoneal injection resulted in a significant reduction in tumor burden.[6]

Genetically Engineered Mouse Models (GEMMs)

Alectinib has also demonstrated efficacy in the TH-MYCN transgenic mouse model, which spontaneously develops neuroblastoma.[6][7] In this model, alectinib treatment not only decreased tumor growth but also prolonged the survival of the mice.[6][7] This is a particularly relevant finding as it shows the efficacy of alectinib in a more physiologically relevant tumor microenvironment.

Experimental Protocol: Orthotopic Neuroblastoma Xenograft Model

This protocol describes the establishment of an orthotopic neuroblastoma model and subsequent treatment with alectinib.

Objective: To evaluate the in vivo antitumor efficacy of alectinib in a clinically relevant tumor location.

Materials:

  • Immunodeficient mice (e.g., NOD/SCID or nude mice)

  • Luciferase-transduced neuroblastoma cells (e.g., NGP-luc)

  • Alectinib

  • Vehicle solution (e.g., DMSO)

  • Bioluminescence imaging system

Procedure:

  • Orthotopic Implantation: Anesthetize the mice and surgically inject 1.5 x 10^6 luciferase-transduced NGP cells in 0.1 mL of PBS into the left renal capsule.

  • Tumor Growth Monitoring: Monitor tumor growth weekly using bioluminescence imaging.

  • Randomization and Treatment: Once tumors reach a predetermined size, randomize the mice into treatment and control groups. Treat the mice with either alectinib (e.g., 25 mg/kg, once daily via intraperitoneal injection) or vehicle.

  • Efficacy Evaluation: Continue to monitor tumor growth via bioluminescence imaging throughout the treatment period. At the end of the study, sacrifice the mice, and harvest the tumors for weight measurement and further analysis (e.g., immunohistochemistry, western blotting).

  • Data Analysis: Compare the tumor growth rates and final tumor weights between the alectinib-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).

Causality and Self-Validation: The use of luciferase-transduced cells allows for non-invasive, longitudinal monitoring of tumor burden within the same animal, reducing inter-animal variability. The orthotopic implantation mimics the primary tumor site in patients, providing a more clinically relevant model than subcutaneous xenografts. Randomization of animals into treatment groups is essential to avoid bias. The inclusion of a vehicle control group is critical to isolate the specific effects of alectinib.

Xenograft_Workflow start Start implant Orthotopic Implantation of NGP-luc Cells start->implant monitor1 Monitor Tumor Growth (Bioluminescence) implant->monitor1 randomize Randomize Mice monitor1->randomize treat Treat with Alectinib or Vehicle randomize->treat monitor2 Monitor Tumor Growth (Bioluminescence) treat->monitor2 end_study End of Study monitor2->end_study analyze Tumor Harvest & Analysis end_study->analyze stop End analyze->stop

Caption: Workflow for an orthotopic neuroblastoma xenograft study with alectinib.

Resistance Mechanisms and Future Directions

While alectinib shows significant promise, the potential for acquired resistance is a clinical reality. Preclinical studies are beginning to explore these mechanisms, which can include on-target secondary mutations in the ALK kinase domain or activation of bypass signaling pathways.[5][8] For example, loss of NF1 and activating NRAS mutations have been identified as mechanisms of resistance to ALK inhibitors in neuroblastoma.[8][15]

Future research should focus on:

  • Combination Therapies: Combining alectinib with other targeted agents or conventional chemotherapy may enhance its efficacy and overcome resistance.[14][16] For example, combining ALK inhibitors with MDM2 inhibitors has shown synergistic effects in preclinical models.[14]

  • Identifying Biomarkers of Response: Elucidating predictive biomarkers beyond ALK mutational status will be crucial for patient stratification.

  • Investigating Novel ALK Inhibitors: The development of third-generation ALK inhibitors, such as lorlatinib, which can overcome a broader range of resistance mutations, is an active area of research.[2][8]

Conclusion

The preclinical data for alectinib in neuroblastoma models are robust and compelling. Alectinib effectively inhibits ALK signaling, leading to decreased cell proliferation, induction of apoptosis, and significant tumor growth inhibition in vivo.[4][6][7][10] The detailed experimental protocols and mechanistic insights provided in this guide offer a solid foundation for further research and development of alectinib as a targeted therapy for this devastating pediatric cancer. The continued investigation into resistance mechanisms and rational combination strategies will be paramount to realizing the full clinical potential of alectinib for patients with ALK-driven neuroblastoma.

References

  • Lu, J., Guan, S., Zhao, Y., Yu, Y., Woodfield, S. E., Zhang, H., ... & Yang, J. (2017). The second-generation ALK inhibitor alectinib effectively induces apoptosis in human neuroblastoma cells and inhibits tumor growth in a TH-MYCN transgenic neuroblastoma mouse model. Cancer letters, 400, 98-107. [Link]

  • PubMed. (2017). The second-generation ALK inhibitor alectinib effectively induces apoptosis in human neuroblastoma cells and inhibits tumor growth in a TH-MYCN transgenic neuroblastoma mouse model. [Link]

  • Guan, J., Tucker, E. R., Krystal, G. W., & Wang, Y. (2017). Combined ALK and MDM2 inhibition increases antitumor activity and overcomes resistance in human ALK mutant neuroblastoma cell lines and xenograft models. eLife, 6, e17137. [Link]

  • Cervantes-Madrid, D., Sjöberg, E., Cuesta-Marbán, A., Tsesmetzis, N., Al-Afandi, R., Chagin, V., ... & Palmer, R. H. (2019). Alectinib, an Anaplastic Lymphoma Kinase Inhibitor, Abolishes ALK Activity and Growth in ALK-Positive Neuroblastoma Cells. Frontiers in oncology, 9, 579. [Link]

  • PubMed. (2019). Alectinib, an Anaplastic Lymphoma Kinase Inhibitor, Abolishes ALK Activity and Growth in ALK-Positive Neuroblastoma Cells. [Link]

  • ResearchGate. (2017). The second-generation ALK inhibitor alectinib effectively induces apoptosis in human neuroblastoma cells and inhibits tumor growth in a TH-MYCN transgenic neuroblastoma mouse model. [Link]

  • Cervantes-Madrid, D., Sjöberg, E., Cuesta-Marbán, A., Tsesmetzis, N., Al-Afandi, R., Chagin, V., ... & Palmer, R. H. (2019). Alectinib, an Anaplastic Lymphoma Kinase Inhibitor, Abolishes ALK Activity and Growth in ALK-Positive Neuroblastoma Cells. Frontiers in oncology, 9, 579. [Link]

  • Umapathy, G., El-Ansari, R., Afentourou, E., Tsesmetzis, N., Cuesta-Marbán, A., Sjöberg, E., ... & Palmer, R. H. (2022). Mutations in ALK signaling pathways conferring resistance to ALK inhibitor treatment lead to collateral vulnerabilities in neuroblastoma cells. Molecular Cancer, 21(1), 1-19. [Link]

  • Uchibori, K., Inase, N., Nishio, M., Nishio, K., & Okumura, S. (2018). Heterogeneous distribution of alectinib in neuroblastoma xenografts revealed by matrix-assisted laser desorption ionization mass spectrometry imaging: a pilot study. British journal of pharmacology, 175(2), 267-276. [Link]

  • PubMed. (2022). Mutations in ALK signaling pathways conferring resistance to ALK inhibitor treatment lead to collateral vulnerabilities in neuroblastoma cells. [Link]

  • Genentech. (n.d.). Understanding the ALECENSA® (alectinib) mechanism of action. [Link]

  • ResearchGate. (2019). Alectinib inhibits signaling in ALK addicted neuroblastoma cell lines. [Link]

  • Tucker, E. R., Jiménez, I., Chen, L., Bellini, A., Gorrini, C., Calton, E., ... & Chesler, L. (2023). Combination Therapies Targeting ALK-aberrant Neuroblastoma in Preclinical Models. Clinical Cancer Research, 29(7), 1294-1307. [Link]

  • Al-Dhuhli, H., Al-Aufi, Z., Al-Harrasi, A., Al-Rawahi, A., Al-Hajri, Z., Al-Moundhri, M., & Al-Kindi, S. (2025). Integration of ALK gene mutations and targeted therapies in pediatric high-risk neuroblastoma: advancements in precision oncology. Journal of Pediatric Oncology, 4(2), 1-1. [Link]

  • Tucker, E. R., Jiménez, I., Chen, L., Bellini, A., Gorrini, C., Calton, E., ... & Chesler, L. (2023). Combination Therapies Targeting ALK-aberrant Neuroblastoma in Preclinical Models. Clinical Cancer Research, 29(7), 1294-1307. [Link]

  • Wood, A. C., & Maris, J. M. (2018). ALK in neuroblastoma: biological and therapeutic implications. Cancers, 10(4), 113. [Link]

  • Heath, J. A., Campbell, M. A., Thomas, A., & Solomon, B. (2018). Good clinical response to alectinib, a second generation ALK inhibitor, in refractory neuroblastoma. Pediatric blood & cancer, 65(6), e27007. [Link]

  • Tucker, E. R., Jiménez, I., Chen, L., Bellini, A., Gorrini, C., Calton, E., ... & Chesler, L. (2023). Combination Therapies Targeting ALK-aberrant Neuroblastoma in Preclinical Models. Clinical Cancer Research, 29(7), 1294-1307. [Link]

  • AACR Journals. (2023). Combination therapies targeting ALK-aberrant neuroblastoma in preclinical models. [Link]

Sources

Methodological & Application

Application Note: Alectinib (CH5424802) Treatment Protocol for ALK+ Xenograft Mouse Models

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This guide provides a standardized protocol for the preparation and administration of Alectinib (CH5424802) , a highly selective second-generation Anaplastic Lymphoma Kinase (ALK) inhibitor. Unlike first-generation inhibitors (e.g., Crizotinib), Alectinib is effective against the L1196M "gatekeeper" mutation and possesses high blood-brain barrier (BBB) penetrance.

Critical Note on Bioavailability: Alectinib is lipophilic and exhibits pH-dependent solubility. It is practically insoluble in neutral water. Successful in vivo data depends entirely on the correct vehicle formulation (acidic buffer or surfactant-based suspension) to ensure adequate oral absorption.

Compound Preparation & Formulation

Alectinib requires specific handling to maintain stability and bioavailability. Two formulation methods are provided: Method A (Suspension) for standard efficacy studies, and Method B (Solution) for pharmacokinetic (PK) analysis where rapid absorption is required.

Pre-requisites
  • Storage: Store lyophilized powder at -20°C, desiccated and protected from light.

  • Light Sensitivity: Alectinib is photosensitive. Perform all weighing and formulation steps under low light or using amber tubes.

Method A: Suspension Formulation (Standard for Efficacy)

Recommended for long-term daily dosing (28+ days) to minimize gastric irritation.

Vehicle: 0.5% (w/v) Carboxymethyl Cellulose (CMC) + 0.5% (w/v) Tween 80 in ddH₂O.

  • Prepare Vehicle:

    • Dissolve 0.5 g of CMC (Sodium salt) in 100 mL of distilled water. Stir overnight at room temperature to ensure complete hydration.

    • Add 0.5 mL of Tween 80. Mix gently to avoid excessive foaming.

    • Storage: Store vehicle at 4°C for up to 7 days.

  • Compound Incorporation:

    • Weigh the required amount of Alectinib powder.

    • Add a small volume of the vehicle to create a paste, ensuring all powder is wetted.

    • Gradually add the remaining vehicle to reach the target concentration (typically 2.0 mg/mL for a 20 mg/kg dose in a 20g mouse).

    • Homogenization: Sonicate for 10–15 minutes until a uniform white suspension is achieved. Vortex immediately before every dosing.

Method B: Solution Formulation (PK & Short-term)

Recommended for Pharmacokinetic (PK) studies or short-term signaling inhibition.

Vehicle: 20 mM Lactic Acid Buffer (pH 3.5) OR 0.02 N HCl.

  • Prepare Vehicle (Lactic Acid Buffer):

    • Dilute Lactic Acid in ddH₂O to a concentration of 20 mM.

    • Check pH; it should naturally be around 3.5. If not, adjust carefully.

  • Compound Incorporation:

    • Add Alectinib powder to the buffer.

    • Sonicate/vortex until fully dissolved. The acidic environment protonates the molecule, significantly increasing solubility.

Xenograft Model Establishment

Two primary models are validated for Alectinib sensitivity: NCI-H2228 (NSCLC, EML4-ALK fusion) and Karpas-299 (ALCL, NPM-ALK fusion).[1]

ParameterNCI-H2228 (NSCLC)Karpas-299 (ALCL)
Driver Mutation EML4-ALK (Variant 3)NPM-ALK
Growth Rate Slow/ModerateFast/Aggressive
Inoculation Site Subcutaneous (Flank)Subcutaneous (Flank)
Cell Number

cells / mouse

cells / mouse
Matrix 50% Matrigel / 50% PBSPBS (Matrigel optional)
Take Rate ~80-90%>95%
Latency to

3–4 weeks1–2 weeks

Protocol:

  • Harvest cells during the exponential growth phase (viability >95%).

  • Resuspend in cold PBS (add Matrigel 1:1 for H2228).

  • Inject 100 µL subcutaneously into the right flank of BALB/c nude or SCID mice (6–8 weeks old).

  • Monitor tumor volume (TV) using calipers twice weekly.

  • Randomization: Initiate treatment when TV reaches 150–200 mm³ .

Treatment Regimen & Dosing

The therapeutic window for Alectinib in mice is well-defined.

  • Route: Oral Gavage (PO).[2]

  • Dosing Volume: 10 mL/kg (e.g., 200 µL for a 20g mouse).

  • Frequency: Once Daily (QD).

Dosage GroupPurposeExpected Outcome
Vehicle Control Baseline GrowthRapid tumor progression.
6 mg/kg Sub-optimal / InhibitionPhospho-ALK inhibition; Cytostasis (stasis).
20 mg/kg Therapeutic Dose Tumor Regression (>50% shrinkage).
60 mg/kg High DoseComplete regression; higher risk of weight loss.

Experimental Workflow (DOT Diagram):

ExperimentalWorkflow cluster_Treatment Treatment Phase (28 Days) Start Cell Harvest (H2228 or Karpas-299) Inoculation Inoculation (SC, Flank) Start->Inoculation Growth Tumor Growth (Reach 150-200 mm³) Inoculation->Growth 2-4 Weeks Randomization Randomization (n=8-10/group) Growth->Randomization Dosing Daily Oral Gavage (20 mg/kg) Randomization->Dosing Monitoring 2x Weekly: Tumor Vol + Body Weight Dosing->Monitoring Daily Cycle Harvest Harvest & Analysis (PK / IHC / Western) Monitoring->Harvest End of Study

Caption: Step-by-step workflow for Alectinib efficacy evaluation in xenograft models.

Data Acquisition & Mechanism of Action

Tumor Volume Calculation

Use the modified ellipsoid formula:



  • Length: Longest axis.

  • Width: Axis perpendicular to length.

Pharmacodynamic (PD) Markers

To validate target engagement, harvest tumors 2–4 hours post-final dose.

  • Primary Target: p-ALK (Tyr1604).

  • Downstream Targets: p-STAT3 (Tyr705), p-AKT (Ser473), p-ERK1/2.

  • Method: Western Blot or IHC. Alectinib should abolish phosphorylation at 20 mg/kg.

Signaling Pathway & Inhibition (DOT Diagram):

ALKPathway Alectinib Alectinib (CH5424802) ALK_Fusion EML4-ALK / NPM-ALK (Constitutive Activation) Alectinib->ALK_Fusion Inhibits ATP Binding RAS RAS ALK_Fusion->RAS PI3K PI3K ALK_Fusion->PI3K JAK JAK ALK_Fusion->JAK ERK p-ERK (Proliferation) RAS->ERK AKT p-AKT (Survival) PI3K->AKT STAT3 p-STAT3 (Survival/Angiogenesis) JAK->STAT3 Outcome Tumor Cell Death/Stasis AKT->Outcome Blocked ERK->Outcome Blocked STAT3->Outcome Blocked

Caption: Mechanism of Action: Alectinib blocks ATP binding to ALK fusions, silencing RAS, PI3K, and JAK downstream signaling.

Troubleshooting & Tips

IssueProbable CauseSolution
Precipitation in Vehicle pH drift or insufficient mixing.Ensure pH is <4.0 (for Solution) or sonicate longer (for Suspension).
Inconsistent Tumor Data Heterogeneous inoculation.Use Matrigel for H2228; ensure cells are single-cell suspension before injecting.
Mouse Weight Loss >15% Toxicity or gavage error.20 mg/kg is generally well tolerated. Check gavage technique. Switch to BID dosing at 10 mg/kg if QD is toxic.
No Regression Drug resistance or degradation.Verify Alectinib stability (protect from light). Confirm ALK status of cell line.

References

  • Kodama, T., et al. (2014). Antitumor activity of the selective ALK inhibitor alectinib in models of intracranial metastases.[3] Cancer Chemotherapy and Pharmacology, 74(5), 1023–1028.

  • Sakamoto, H., et al. (2011). CH5424802, a Selective ALK Inhibitor Capable of Blocking the Resistant Gatekeeper Mutant.[4] Cancer Cell, 19(5), 679–690.[4]

  • Gadgeel, S. M., et al. (2014). Safety and activity of alectinib against systemic disease and brain metastases in patients with crizotinib-resistant ALK-rearranged non-small-cell lung cancer (AF-002JG): results from the dose-finding portion of a phase 1/2 study.[4] The Lancet Oncology, 15(10), 1119-1128.[4]

  • Yoshimura, Y., et al. (2016). Efficacy of alectinib, a selective ALK inhibitor, in an ALK-positive NSCLC cell line harboring G1269A mutation. Japanese Journal of Clinical Oncology, 46(6), 573–578.

Sources

Application Note: Measuring In Vitro Cell Viability in Response to Alectinib Treatment

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on performing in vitro cell viability assays to evaluate the efficacy of Alectinib (Alecensa®). Alectinib is a highly potent and selective second-generation tyrosine kinase inhibitor (TKI) targeting Anaplastic Lymphoma Kinase (ALK).[1][2] This document details the scientific principles behind Alectinib's mechanism of action, outlines critical considerations for experimental design, and presents detailed, step-by-step protocols for both luminescence-based (CellTiter-Glo®) and colorimetric (MTT) cell viability assays. Furthermore, it includes methodologies for data analysis, interpretation, and troubleshooting to ensure the generation of robust and reproducible results.

Introduction: Alectinib and the ALK Signaling Axis

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development and function of the nervous system.[3] In several types of cancer, most notably non-small-cell lung cancer (NSCLC), chromosomal rearrangements lead to the creation of oncogenic ALK fusion proteins (e.g., EML4-ALK).[4][5] These fusion proteins result in constitutive (ligand-independent) activation of the ALK kinase domain, driving uncontrolled cell proliferation and survival through a complex network of downstream signaling pathways.[4][5]

Alectinib is an orally bioavailable TKI approved by the FDA for the treatment of ALK-positive metastatic NSCLC.[6][7] It potently inhibits ALK phosphorylation, thereby blocking oncogenic signaling and inducing tumor cell death.[1][2] Assessing the cytotoxic and anti-proliferative effects of Alectinib in a controlled in vitro setting is a fundamental step in preclinical research, aiding in the characterization of drug sensitivity, the investigation of resistance mechanisms, and the discovery of potential combination therapies. This guide provides the necessary framework to perform these critical evaluations accurately.

Alectinib's Mechanism of Action

Alectinib exerts its therapeutic effect by acting as an ATP-competitive inhibitor at the kinase domain of ALK.[8] This binding prevents the autophosphorylation of ALK, which is the critical first step in its activation cascade.[6][9] By blocking ALK activation, Alectinib effectively shuts down multiple downstream pro-survival and proliferative signaling pathways, including:

  • PI3K/AKT/mTOR Pathway: Crucial for cell growth, survival, and metabolism.[1][5][10]

  • RAS/MAPK (ERK) Pathway: A key regulator of cell proliferation and differentiation.[4][11]

  • JAK/STAT Pathway: Directly impacts gene transcription related to cell survival and proliferation, particularly via STAT3.[1][4]

The inhibition of these pathways ultimately leads to cell cycle arrest and the induction of apoptosis (programmed cell death) in ALK-driven cancer cells.[1][3]

Alectinib_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Fusion Protein PI3K PI3K ALK->PI3K RAS RAS ALK->RAS JAK JAK ALK->JAK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Transcription Gene Transcription mTOR->Transcription Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription ERK->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Transcription STAT3->Proliferation Transcription->Proliferation Apoptosis Apoptosis Alectinib Alectinib Alectinib->ALK Inhibits Phosphorylation Alectinib->Apoptosis Induces

Caption: Alectinib inhibits ALK, blocking downstream signaling to reduce proliferation.

Principles of In Vitro Cell Viability Assays

Cell viability assays are essential tools for quantifying the effects of a compound on a cell population. They measure overall cell health through various indicators. Two of the most common and reliable methods are detailed below.

3.1 ATP-Based Luminescent Assay (e.g., CellTiter-Glo®)

This method quantifies adenosine triphosphate (ATP), the principal energy currency of the cell, which is present only in metabolically active, viable cells.[12][13] The assay reagent contains a thermostable luciferase enzyme and its substrate, luciferin. Upon cell lysis, the released ATP drives the conversion of luciferin to oxyluciferin, a reaction that generates a luminescent signal directly proportional to the number of viable cells.[13][14]

  • Advantages: High sensitivity, broad linear range, simple "add-mix-measure" protocol, and suitability for high-throughput screening.[15][16]

  • Considerations: The luminescent signal is transient, although modern formulations like CellTiter-Glo® 2.0 have a signal half-life of over three hours.[14]

3.2 Tetrazolium Reduction Colorimetric Assay (e.g., MTT)

This assay is based on the ability of mitochondrial dehydrogenases in living cells to reduce a yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product.[17] The formazan crystals are then solubilized, and the absorbance of the resulting colored solution is measured using a spectrophotometer. The intensity of the color is proportional to the number of metabolically active cells.

  • Advantages: Cost-effective, well-established, and widely referenced.

  • Considerations: Requires a solubilization step, which adds time and a potential source of error. The insoluble formazan crystals can be difficult to dissolve completely.[18] The assay can be influenced by compounds that alter the cellular redox state.

Experimental Design and Key Considerations

A well-designed experiment is crucial for obtaining meaningful and reproducible data.

  • Cell Line Selection: The choice of cell line is paramount. For assessing Alectinib's primary efficacy, use ALK-positive cancer cell lines, such as NCI-H2228 or H3122 (NSCLC).[19][20] To demonstrate specificity, include an ALK-negative NSCLC line like A549 as a negative control.[8] To study resistance, patient-derived or lab-generated resistant lines (e.g., H2228-AR1S) can be used.[19][21]

  • Alectinib Preparation and Dilution: Alectinib is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).[8] This stock is then serially diluted to create a range of working concentrations. It is critical to ensure the final DMSO concentration in the cell culture medium is consistent across all wells (including the vehicle control) and is non-toxic to the cells (typically ≤ 0.1%).[22]

  • Cell Seeding Density: The optimal number of cells to seed per well depends on the cell line's growth rate and the assay duration. The goal is for cells in the control wells to be in the exponential growth phase at the end of the incubation period, without becoming over-confluent.[23] This must be optimized empirically for each cell line.

  • Incubation Time: A 72-hour incubation period is commonly used to allow sufficient time for Alectinib to exert its anti-proliferative and cytotoxic effects.[19][24][25]

  • Controls: Every assay plate must include:

    • Vehicle Control: Cells treated with the same concentration of DMSO as the highest Alectinib dose. This represents 100% viability.

    • Blank Control: Wells containing only culture medium and the assay reagent. This is used for background subtraction.

    • Positive Control (Optional): Cells treated with a known cytotoxic agent like staurosporine to confirm assay performance.

Detailed Protocol: CellTiter-Glo® Luminescent Assay

This protocol is optimized for a 96-well plate format and is based on the principles of the Promega CellTiter-Glo® 2.0 assay.[15][16]

CTG_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 5: Assay node1 1. Trypsinize and count ALK-positive cells (e.g., NCI-H2228) node2 2. Seed cells into a 96-well plate at optimized density node1->node2 node3 3. Incubate overnight (37°C, 5% CO₂) node2->node3 node4 4. Prepare serial dilutions of Alectinib in culture medium node5 5. Add Alectinib dilutions and vehicle control (DMSO) to respective wells node4->node5 node6 6. Incubate for 72 hours node5->node6 node7 7. Equilibrate plate and CellTiter-Glo® reagent to room temperature node8 8. Add CellTiter-Glo® reagent to each well node7->node8 node9 9. Mix on orbital shaker (2 min) node8->node9 node10 10. Incubate at room temp (10 min) node9->node10 node11 11. Read luminescence on a plate reader node10->node11

Sources

Application Note: Western Blot Analysis of p-ALK Inhibition by Alectinib

[1][2]

Abstract & Strategic Overview

Alectinib (Alecensa®) is a second-generation, highly selective Anaplastic Lymphoma Kinase (ALK) inhibitor approved for ALK-positive Non-Small Cell Lung Cancer (NSCLC). Unlike crizotinib, alectinib possesses superior CNS penetration and activity against gatekeeper mutations (e.g., L1196M).

In drug discovery and validation, the Western blot remains the gold standard for quantifying target engagement. However, the analysis of phosphorylated ALK (p-ALK) is technically demanding due to the lability of phosphate groups and the structural heterogeneity of ALK fusion proteins (e.g., EML4-ALK variants).

This guide provides a field-proven workflow to quantify Alectinib-mediated inhibition of p-ALK. It moves beyond generic blotting steps to address the specific physicochemical challenges of ALK fusions, ensuring reproducible, publication-quality data.

Mechanism of Action & Signaling Architecture

To design a valid experiment, one must understand the molecular target. Alectinib functions as an ATP-competitive inhibitor.[1] It binds to the kinase domain of ALK, preventing the autophosphorylation required to recruit downstream effectors like STAT3, AKT, and ERK.

Key Biomarker: The phosphorylation of Tyr1604 (Y1604) in the ALK activation loop is the primary readout for kinase activation. Loss of signal at Y1604 directly correlates with Alectinib efficacy.

Pathway Visualization

The following diagram illustrates the interruption of the signaling cascade by Alectinib.

ALK_PathwayAlectinibAlectinib(Inhibitor)ALKEML4-ALK Fusion(Tyrosine Kinase)Alectinib->ALK Competitive Binding(Blocks ATP)ATPATPATP->ALK PhosphorylationpALKp-ALK(Tyr1604)ALK->pALK AutophosphorylationSTAT3p-STAT3(Survival)pALK->STAT3AKTp-AKT(Proliferation)pALK->AKTERKp-ERK(Growth)pALK->ERK

Figure 1: Mechanism of Action.[1][2] Alectinib competes with ATP for the ALK kinase domain, preventing autophosphorylation at Tyr1604 and silencing downstream survival pathways.

Experimental Design Strategy

Random screening leads to ambiguous results. Use this matrix to select the correct model and dosing regimen.

A. Cell Line Selection

ALK+ NSCLC is driven by EML4-ALK fusions, not full-length ALK.[3] The specific variant dictates the molecular weight on your blot.

Cell LineALK VariantMolecular Weight (Approx)Sensitivity to AlectinibUsage Case
H3122 EML4-ALK v1~120 kDaHigh (IC50 < 10 nM)Primary efficacy model (Standard)
H2228 EML4-ALK v3~90 kDaModerate/ResistantAssessing resistance mechanisms
Karpas-299 NPM-ALK~80 kDaHighALCL (Lymphoma) control
A549 None (WT)N/AResistant (Negative Control)Specificity check
B. Dosing & Time Course

Alectinib is potent.[1][4][5] Overdosing masks subtle inhibition kinetics.

  • Dose Range: 0, 10, 30, 100, 300, 1000 nM. (Significant inhibition in H3122 is often visible at 30-100 nM).

  • Time Point: 2 to 4 hours post-treatment is optimal for detecting direct dephosphorylation. >24 hours measures apoptosis/degradation, not just kinase inhibition.

Detailed Protocol

Phase 1: Sample Preparation (Critical Step)

Why this matters: Phosphatases are robust enzymes that will strip the phosphate from Tyr1604 within seconds of cell lysis if not inhibited, leading to false negatives.

  • Harvesting:

    • Treat cells with Alectinib for the designated time.

    • Place culture dishes on ice .

    • Wash 2x with ice-cold PBS containing 1 mM Sodium Orthovanadate (

      
      ). Note: Adding vanadate to the wash prevents phosphatase activity during the wash step.
      
  • Lysis Buffer (RIPA Modified): Prepare fresh. Do not use stored aliquots of inhibitors.

    • 20 mM Tris-HCl (pH 7.5)

    • 150 mM NaCl[6][3]

    • 1 mM

      
      
      
    • 1% Triton X-100[3]

    • Phosphatase Inhibitors (Mandatory): 2.5 mM Sodium Pyrophosphate, 1 mM

      
      -Glycerophosphate, 1 mM 
      
      
      .
    • Protease Inhibitors: 1x Protease Inhibitor Cocktail (e.g., Roche cOmplete).

  • Clarification:

    • Scrape cells and transfer to microcentrifuge tubes.

    • Sonicate briefly (3 pulses, 20% amplitude) to shear DNA (EML4-ALK is cytoplasmic, but chromatin can trap it).

    • Centrifuge at 14,000 x g for 15 mins at 4°C.

Phase 2: Western Blotting

Why this matters: EML4-ALK variants (90-120 kDa) are smaller than full-length ALK (220 kDa). Standard 10% gels are appropriate.

  • Gel Electrophoresis:

    • Load 20-30 µg of total protein per lane.

    • Use a 4-12% Bis-Tris gradient gel or 8% Tris-Glycine gel.

  • Transfer:

    • Wet transfer to PVDF or Nitrocellulose.

    • Condition: 100V for 90 mins (cold room) or 250mA constant current for 2 hours.

  • Blocking (The "BSA Rule"):

    • Do NOT use Non-Fat Milk for p-ALK. Milk contains casein, a phosphoprotein that causes high background with phospho-tyrosine antibodies.

    • Block: 5% BSA (Bovine Serum Albumin) in TBST (Tris-Buffered Saline + 0.1% Tween-20) for 1 hour at Room Temperature.

  • Primary Antibody Incubation:

    • Target: Phospho-ALK (Tyr1604) (Clone D5F3 or similar).

    • Dilution: 1:1000 in 5% BSA/TBST .

    • Incubation: Overnight at 4°C with gentle rocking.

    • Loading Control: GAPDH or

      
      -Actin (1:5000 in 5% Milk/TBST).
      
    • Total Protein Control: Total ALK (D5F3) (1:1000 in 5% Milk/TBST). Note: Total ALK can be blocked in milk.

  • Detection:

    • HRP-conjugated secondary antibody (1:2000 - 1:5000).

    • ECL Prime or equivalent high-sensitivity substrate.

Workflow Visualization

Workflowcluster_0Phase 1: Prepcluster_1Phase 2: BlotHarvestHarvest on Ice(+ Na3VO4)LysisLysis(RIPA + PhosSTOP)Harvest->LysisBlockBlock(5% BSA only!)Lysis->BlockAb_Inc1° Ab: p-ALK Y1604(O/N @ 4°C)Block->Ab_IncDetectData AnalysisAb_Inc->Detect ECL Imaging

Figure 2: Experimental Workflow. Note the critical use of BSA for blocking to prevent casein interference with phospho-antibodies.[7][8]

Data Analysis & Expected Results

Interpretation Guide

When analyzing the bands, look for the "Shift and Fade":

  • Vehicle Control (DMSO): Strong band at ~120 kDa (for H3122) indicating constitutive phosphorylation of EML4-ALK.

  • Alectinib Treated: Dose-dependent reduction in the p-ALK band intensity.[9]

  • Total ALK: Should remain constant across all lanes. If Total ALK decreases significantly at short timepoints (2-4h), it suggests protein degradation or unequal loading, not just kinase inhibition.

Quantitative Normalization

Calculate the Efficacy Index (

Normalize the treated samples against the DMSO control (set to 100%).

Troubleshooting Table
ObservationRoot CauseCorrective Action
No p-ALK signal in Control Phosphatase activityAdd Vanadate to PBS wash; ensure lysis is on ice.
High Background Milk used for blockingSwitch to 5% BSA for all phospho-antibody steps.
Band at wrong size (~220kDa) Antibody cross-reactivityCheck if cell line expresses EGFR (can cross-react). Verify ALK fusion variant size.[1][3][10]
Total ALK signal weak Epitope maskingEML4-ALK can aggregate. Ensure sonication and fresh reducing agent (DTT/BME).

References

  • Sakamoto, H., et al. (2011). CH5424802, a selective ALK inhibitor capable of blocking the resistant gatekeeper mutant.[5][11][12] Cancer Cell, 19(5), 679-690.[5][12]

  • Gadgeel, S. M., et al. (2014). Safety and activity of alectinib against systemic disease and brain metastases in patients with crizotinib-resistant ALK-rearranged non-small-cell lung cancer (AF-002JG): results from the dose-finding portion of a phase 1/2 study.[12] The Lancet Oncology, 15(10), 1119-1128.

  • Cell Signaling Technology. Phospho-ALK (Tyr1604) Antibody #3341 Protocol.

  • Katayama, R., et al. (2012). Mechanisms of acquired crizotinib resistance in ALK-rearranged lung cancers. Science Translational Medicine, 4(120), 120ra17.

Establishing stable Alectinib-resistant cell lines

Author: BenchChem Technical Support Team. Date: February 2026

Here are the detailed Application Notes and Protocols for Establishing Stable Alectinib-Resistant Cell Lines.

Application Note & Protocol

Topic: Generation and Validation of Stable Alectinib-Resistant In Vitro Models

Introduction: The Clinical Challenge of Alectinib Resistance

Alectinib is a highly potent, second-generation Anaplastic Lymphoma Kinase (ALK) tyrosine kinase inhibitor (TKI) that has demonstrated remarkable efficacy as a first-line treatment for patients with ALK-rearranged non-small cell lung cancer (NSCLC).[1][2] By targeting the ATP-binding pocket of the ALK fusion protein, Alectinib effectively inhibits downstream pro-survival signaling pathways, including the PI3K/AKT and MAPK cascades, leading to tumor regression.[3][4]

Despite its impressive initial activity, a significant clinical challenge is the eventual development of acquired resistance, which limits the long-term benefit of the therapy.[3][5] Understanding the molecular underpinnings of this resistance is paramount for developing subsequent therapeutic strategies, such as sequential TKI therapy or combination treatments. The generation of stable, Alectinib-resistant cell lines provides an indispensable, reproducible in vitro platform to investigate these mechanisms, screen novel therapeutic compounds, and validate strategies to overcome resistance.

This guide provides a comprehensive, field-proven framework for the de novo establishment, characterization, and validation of Alectinib-resistant cancer cell lines.

The Landscape of Alectinib Resistance Mechanisms

Acquired resistance to Alectinib is broadly categorized into two main classes: ALK-dependent and ALK-independent mechanisms. A thorough understanding of these pathways is critical as it informs the downstream validation strategy for your newly generated resistant cell lines.

ALK-Dependent Resistance: On-Target Alterations

This form of resistance involves genetic changes to the ALK gene itself, which prevent Alectinib from effectively binding to and inhibiting its target.

  • Secondary Mutations in the ALK Kinase Domain: This is a predominant mechanism of resistance. Specific point mutations alter the conformation of the ATP-binding pocket, sterically hindering Alectinib binding while preserving the kinase activity of the ALK protein. Notable mutations conferring Alectinib resistance include the solvent front mutation G1202R and others such as I1171T/N/S and V1180L .[1][6][7][8] The G1202R mutation, in particular, confers a high level of resistance to both Alectinib and another second-generation inhibitor, Ceritinib.[7][9]

  • ALK Fusion Gene Amplification: An increase in the copy number of the ALK fusion gene can lead to overexpression of the target protein.[7] This massive overproduction of the ALK oncoprotein can overwhelm the therapeutic concentrations of Alectinib, leading to incomplete inhibition and reactivated downstream signaling. While more common with first-generation TKIs, it remains a possible mechanism.[7][10]

ALK-Independent Resistance: Bypass Signaling

In this scenario, cancer cells activate alternative signaling pathways to circumvent their dependency on ALK for survival and proliferation. The ALK target remains inhibited by Alectinib, but the cell has found a different route to activate the same critical downstream effectors (e.g., MAPK and PI3K/AKT pathways).

  • Activation of Other Receptor Tyrosine Kinases (RTKs): Upregulation or activation of RTKs like EGFR , MET , HER3 , and IGF-1R are well-documented bypass mechanisms.[9][11][12][13][14] For example, overexpression of the HER3 ligand neuregulin 1 (NRG1) or the MET ligand hepatocyte growth factor (HGF) can create an autocrine loop that sustains signaling despite ALK inhibition.[9][12][14]

  • Histologic Transformation: In some cases, tumors can undergo a morphological change, such as transformation to small cell lung cancer (SCLC) or the development of an epithelial-to-mesenchymal transition (EMT) phenotype.[9][15] EMT is associated with increased cell motility, invasion, and drug resistance.[15][16]

G cluster_0 Alectinib Action cluster_1 Mechanisms of Resistance cluster_2 ALK-Dependent cluster_3 ALK-Independent Alectinib Alectinib ALK ALK Alectinib->ALK Inhibits PI3K/AKT Pathway PI3K/AKT Pathway ALK->PI3K/AKT Pathway Activates RAS/MAPK Pathway RAS/MAPK Pathway ALK->RAS/MAPK Pathway Activates Cell Survival Cell Survival PI3K/AKT Pathway->Cell Survival Promotes Cell Proliferation Cell Proliferation RAS/MAPK Pathway->Cell Proliferation Promotes Secondary Mutations\n(G1202R, I1171T, etc.) Secondary Mutations (G1202R, I1171T, etc.) Secondary Mutations\n(G1202R, I1171T, etc.)->ALK Prevents Alectinib Binding ALK Amplification ALK Amplification EGFR EGFR/HER3 EGFR->RAS/MAPK Pathway Bypass Activation MET MET MET->PI3K/AKT Pathway Bypass Activation

Caption: Alectinib resistance pathways, both ALK-dependent and -independent.

Experimental Workflow & Protocols

The most common and clinically relevant method for generating drug-resistant cell lines is through continuous, long-term exposure to escalating concentrations of the drug.[17][18] This method mimics the selective pressure that tumor cells face in a patient undergoing therapy.

Caption: Overall workflow for generating stable Alectinib-resistant cell lines.

Protocol 3.1: Baseline Characterization of Parental Cell Line

Rationale: Establishing a robust baseline is essential for accurately quantifying the degree of acquired resistance later. The half-maximal inhibitory concentration (IC50) is the primary metric.

Materials:

  • ALK-positive NSCLC cell line (e.g., NCI-H3122, NCI-H2228)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)

  • Alectinib (powder form, to be dissolved in DMSO for stock)

  • DMSO (cell culture grade)

  • 96-well clear-bottom black plates

  • Cell viability reagent (e.g., CellTiter-Glo®, PrestoBlue™, or MTS)

  • Multimode plate reader

Procedure:

  • Cell Seeding: Culture parental cells to ~80% confluency. Trypsinize, count, and seed cells into a 96-well plate at a predetermined optimal density (e.g., 3,000-8,000 cells/well in 100 µL). Incubate overnight (37°C, 5% CO₂).

  • Alectinib Preparation: Prepare a 10 mM stock solution of Alectinib in DMSO. Create a series of 2x working solutions in complete medium via serial dilution (e.g., ranging from 2 nM to 2000 nM).

  • Drug Treatment: Add 100 µL of the 2x Alectinib working solutions to the corresponding wells, resulting in a 1x final concentration. Include "vehicle control" (DMSO only) and "no treatment" wells.

  • Incubation: Incubate the plate for 72 hours. This duration is critical to allow for effects on cell proliferation.

  • Viability Assessment: Add the cell viability reagent according to the manufacturer's protocol and measure the signal (luminescence or fluorescence) on a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control wells (100% viability).

    • Plot the normalized viability against the log of Alectinib concentration.

    • Use a non-linear regression model (log[inhibitor] vs. response -- variable slope) in software like GraphPad Prism to calculate the IC50 value.

    • Self-Validation: Repeat this experiment at least three times to obtain a reliable mean IC50 and standard deviation.

Protocol 3.2: Induction of Alectinib Resistance

Rationale: This long-term process applies continuous selective pressure, allowing the rare, intrinsically resistant cells within the population to survive and proliferate. The stepwise increase in drug concentration ensures that cells are not eliminated entirely, giving them time to adapt.[18][19]

Procedure:

  • Initiation: Begin by culturing the parental cells in their standard T-25 or T-75 flasks with complete medium containing Alectinib at a concentration equal to the baseline IC20 to IC50.

    • Expert Insight: Starting at the IC50 provides strong selective pressure. If massive cell death occurs, reduce the starting concentration to the IC20-IC30 range to allow for adaptation.

  • Monitoring and Maintenance: Initially, a significant portion of cells will die. The remaining viable cells may grow very slowly.

    • Change the medium with fresh Alectinib every 3-4 days.

    • Passage the cells only when they reach ~70-80% confluency. Be patient, as this may take weeks initially.

  • Dose Escalation: Once the cells have adapted and their proliferation rate has recovered to a level comparable to the parental line, it is time to increase the drug concentration.

    • Increase the Alectinib concentration by a factor of 1.5x to 2.0x.

    • Expect another cycle of cell death and slow recovery.

  • Iterative Process: Repeat Step 3 for several months. The goal is to establish a cell population that can proliferate steadily in a high concentration of Alectinib (e.g., >1 µM).[13]

  • Documentation: Keep a meticulous record of passage numbers, dates, and Alectinib concentrations. Periodically freeze down cell stocks at different resistance levels as backups.

Protocol 3.3: Validation of the Resistant Phenotype

Rationale: A cell line is not considered stably resistant until the phenotype is confirmed quantitatively and its stability is verified.

1. IC50 Shift Confirmation:

  • Once the cells are stably growing in a high concentration of Alectinib (e.g., 1 µM), perform the IC50 determination assay as described in Protocol 3.1 on both the newly generated resistant line and a fresh culture of the parental cells in parallel.

  • Success Criterion: A successful Alectinib-resistant cell line should exhibit a significant increase in its IC50 value. A shift of >10-fold is commonly observed and considered robust.[13][16]

Cell LineParental IC50 (nM)Resistant IC50 (nM)Fold-ChangeResistance Status
Example 1 (H3122-ALR) 15 ± 3.1210 ± 15.414.0xConfirmed
Example 2 (NCI-H2228-ALR) 28 ± 4.5450 ± 25.816.1xConfirmed

2. Stability Test:

  • Culture the resistant cell line in drug-free medium for an extended period (e.g., 4-6 weeks, representing multiple passages).[20]

  • After this period, re-determine the IC50.

  • Success Criterion: A stable resistant line will largely retain its high IC50 value, indicating a permanent genetic or epigenetic change rather than a transient adaptation.

Characterization of Resistance Mechanisms

Once a stable resistant line is established, the next crucial step is to determine how it became resistant.

Protocol 4.1: Western Blot Analysis for Signaling Pathways

Rationale: Western blotting provides a direct view of protein expression and phosphorylation status, allowing for rapid assessment of ALK inhibition and potential bypass pathway activation.

Procedure:

  • Lysate Preparation: Culture parental and resistant cells to ~80% confluency. Treat both cell lines with a range of Alectinib concentrations (e.g., 0, 100 nM, 1000 nM) for 4-6 hours.

  • Harvest cells and prepare whole-cell lysates using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Run equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Probe membranes with primary antibodies overnight at 4°C. Key antibodies to use include:

    • ALK Pathway: Phospho-ALK (Tyr1604), Total ALK, Phospho-AKT (Ser473), Total AKT, Phospho-ERK1/2 (Thr202/Tyr204), Total ERK1/2.

    • Bypass Pathways: Phospho-EGFR (Tyr1068), Total EGFR, Phospho-MET (Tyr1234/1235), Total MET.

    • Loading Control: β-Actin or GAPDH.

  • Detection: Use appropriate HRP-conjugated secondary antibodies and a chemiluminescence substrate to visualize the bands.

Expected Outcomes:

  • Parental Cells: Alectinib treatment should show a dose-dependent decrease in p-ALK, p-AKT, and p-ERK.

  • Resistant Cells (ALK-dependent): You may observe persistent p-ALK phosphorylation despite high Alectinib concentrations.

  • Resistant Cells (ALK-independent): You may see effective inhibition of p-ALK but sustained or increased phosphorylation of bypass pathway proteins (e.g., p-EGFR) and downstream effectors (p-AKT, p-ERK).[13]

Protocol 4.2: Sequencing of the ALK Kinase Domain

Rationale: To definitively identify on-target secondary mutations responsible for resistance.

Procedure:

  • RNA Extraction: Extract total RNA from both parental and resistant cell pellets using a commercial kit (e.g., RNeasy Kit).

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.

  • PCR Amplification: Amplify the ALK kinase domain from the cDNA using specific primers.

  • Sequencing:

    • Sanger Sequencing: Purify the PCR product and send it for Sanger sequencing. This is effective for detecting dominant mutations in a clonal population.

    • Next-Generation Sequencing (NGS): For a more comprehensive analysis or to detect sub-clonal mutations, use an NGS platform.

  • Analysis: Align the sequence data from the resistant cells to the parental or a reference sequence to identify mutations like G1202R, I1171T, or V1180L.[6][21]

Troubleshooting

IssuePossible CauseSuggested Solution
Massive cell death at initiation Starting drug concentration is too high.Reduce the initial Alectinib concentration to IC20 or lower. Allow a longer adaptation period.
Resistance is not developing Insufficient selective pressure; parental line is intrinsically resistant.Gradually increase the drug concentration beyond 1 µM. Verify the identity and initial sensitivity of the parental cell line.
Loss of resistant phenotype The resistance mechanism is unstable or transient.Maintain a low dose of Alectinib (maintenance dose) in the culture medium at all times. Re-clone the cell line to select for stable clones.
Contamination Poor aseptic technique during prolonged culture.Discard the culture. Thaw an earlier, uncontaminated frozen stock. Reinforce sterile techniques.

Conclusion

The successful generation of stable Alectinib-resistant cell lines is a critical and enabling step in the study of ALK-positive NSCLC. These in vitro models are invaluable for dissecting the complex molecular events that drive treatment failure. By following the detailed protocols for induction, validation, and characterization outlined in this guide, researchers can create robust and clinically relevant tools to explore novel therapeutic combinations and develop the next generation of treatments to overcome resistance.

References

  • Title: Two novel ALK mutations mediate acquired resistance to the next generation ALK inhibitor alectinib - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: ALK inhibitors in cancer: mechanisms of resistance and therapeutic management strategies Source: OAE Publishing Inc. URL: [Link]

  • Title: The Resistance Mechanisms and Treatment Strategies for ALK-Rearranged Non-Small Cell Lung Cancer - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Personalized Medicine Tackles Clinical Resistance: Alectinib in ALK-Positive Non–Small Cell Lung Cancer Progressing on First-Generation ALK Inhibitor Source: American Association for Cancer Research URL: [Link]

  • Title: Activation of EGFR Bypass Signaling by TGFα Overexpression Induces Acquired Resistance to Alectinib in ALK-Translocated Lung Cancer Cells Source: American Association for Cancer Research URL: [Link]

  • Title: Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers Source: Procell Life Science&Technology Co.,Ltd. URL: [Link]

  • Title: The most common methods for generating drug-resistant cancer cell... Source: ResearchGate URL: [Link]

  • Title: Alectinib Resistance in ALK-Rearranged Lung Cancer by Dual Salvage Signaling in a Clinically Paired Resistance Model Source: American Association for Cancer Research URL: [Link]

  • Title: Two Novel ALK Mutations Mediate Acquired Resistance to the Next-Generation ALK Inhibitor Alectinib | Request PDF Source: ResearchGate URL: [Link]

  • Title: Resistance to ALK inhibitors: Pharmacokinetics, mutations or bypass signaling? - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Analysis of the resistance profile of real-world alectinib first-line therapy in patients with ALK rearrangement-positive advanced non-small cell lung cancer using organoid technology in one case of lung cancer - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Mechanisms of Resistance to ALK Inhibitors and Corresponding Treatment Strategies in Lung Cancer Source: Dove Medical Press URL: [Link]

  • Title: Full article: Resistance to ALK inhibitors: Pharmacokinetics, mutations or bypass signaling? Source: Taylor & Francis Online URL: [Link]

  • Title: Molecular resistance mechanisms of ALK inhibitors and implications for therapeutic management of ALK-rearranged lung cancer patients Source: Translational Cancer Research URL: [Link]

  • Title: Mechanisms of Resistance to ALK Inhibitors and Corresponding Treatment Strategies in Lung Cancer - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Establishment of Drug-resistant Cell Lines Source: Creative Bioarray URL: [Link]

  • Title: Development of Drug-resistant Cell Lines for Experimental Procedures - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Elucidation of Resistance Mechanisms to Second-Generation ALK Inhibitors Alectinib and Ceritinib in Non–Small Cell Lung Cancer Cells - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Overcoming drug-tolerant cancer cell subpopulations showing AXL activation and epithelial–mesenchymal transition is critical in conquering ALK-positive lung... Source: Oncotarget URL: [Link]

  • Title: Two Novel ALK Mutations Mediate Acquired Resistance to the Next-Generation ALK Inhibitor Alectinib Source: American Association for Cancer Research URL: [Link]

  • Title: Molecular Mechanisms of Resistance to First- and Second-Generation ALK Inhibitors in ALK-Rearranged Lung Cancer - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Abstract 3720: Intrinsic and acquired resistance mechanisms of alectinib in ALK rearranged cells Source: American Association for Cancer Research URL: [Link]

  • Title: Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Non–Small Cell Lung Cancer Cells Acquire Resistance to the ALK Inhibitor Alectinib by Activating Alternative Receptor Tyrosine Kinases Source: American Association for Cancer Research URL: [Link]

Sources

Application Notes and Protocols: Alectinib in Combination with Chemotherapy Agents

Author: BenchChem Technical Support Team. Date: February 2026

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Alectinib, a potent and highly selective second-generation Anaplastic Lymphoma Kinase (ALK) tyrosine kinase inhibitor (TKI), has become a cornerstone in the treatment of ALK-positive non-small cell lung cancer (NSCLC).[1][2][3] Its superior efficacy and central nervous system (CNS) penetration have significantly improved outcomes for patients with this molecular subtype of lung cancer.[3][4] However, as with other targeted therapies, acquired resistance remains a significant clinical challenge, often necessitating subsequent lines of treatment, including traditional chemotherapy.[5][6][7]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of alectinib in combination with various chemotherapy agents. The rationale for such combinations is multifaceted, aiming to potentially enhance anti-tumor activity, overcome or delay the onset of resistance, and target heterogeneous tumor cell populations. These protocols are designed to provide a robust framework for in vitro and in vivo studies, enabling a thorough investigation of the synergistic, additive, or antagonistic interactions between alectinib and chemotherapy.

Mechanistic Rationale for Combination Therapy

Alectinib exerts its therapeutic effect by selectively inhibiting ALK phosphorylation, which in turn blocks downstream signaling pathways crucial for tumor cell proliferation and survival, such as the STAT3 and PI3K/AKT/mTOR pathways.[1][8] Chemotherapy agents, on the other hand, induce cytotoxicity through various mechanisms, including DNA damage (e.g., platinum agents like cisplatin and carboplatin) or inhibition of critical cellular processes like DNA synthesis (e.g., antifolates like pemetrexed).[9]

The combination of a targeted agent like alectinib with a cytotoxic chemotherapy offers the potential for a multi-pronged attack on the tumor. This approach could be particularly effective in addressing both the ALK-driven and non-ALK-driven cancer cell populations within a heterogeneous tumor. Furthermore, preclinical evidence suggests that the sequence of administration may be critical, with some studies indicating that chemotherapy followed by a TKI could be more effective.[10][11]

ALK Signaling Pathway and alectinib's Site of Action

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor Tyrosine Kinase GRB2 GRB2/SOS ALK->GRB2 Activates PI3K PI3K ALK->PI3K Activates JAK JAK ALK->JAK Activates RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation Alectinib Alectinib Alectinib->ALK Inhibits Phosphorylation In_Vitro_Workflow cluster_assays Cell-Based Assays start Start cell_culture Culture ALK+ NSCLC Cell Lines (e.g., H3122, H2228) start->cell_culture seed_plates Seed Cells into 96-well and 6-well Plates cell_culture->seed_plates drug_prep Prepare Serial Dilutions of Alectinib & Chemotherapy seed_plates->drug_prep treatment Treat Cells with Single Agents and Combinations drug_prep->treatment viability Cell Viability Assay (MTT/MTS) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis data_acquisition Data Acquisition (Plate Reader, Flow Cytometer) viability->data_acquisition apoptosis->data_acquisition data_analysis Data Analysis (Chou-Talalay Method) data_acquisition->data_analysis results Results: Synergy, Additivity, or Antagonism data_analysis->results end End results->end

Caption: In vitro drug synergy workflow.

In Vivo Xenograft Studies

Patient-derived xenograft (PDX) models or cell line-derived xenograft (CDX) models are valuable tools for evaluating the in vivo efficacy of drug combinations. [3][12][13]

Animal Models

Immunocompromised mice, such as NOD-SCID or nude mice, are suitable hosts for establishing NSCLC xenografts. [12]

Tumor Implantation
  • Cell Line-Derived Xenografts (CDX): Subcutaneously inject 1-5 x 10^6 ALK-positive NSCLC cells (e.g., H3122) in a 1:1 mixture of PBS and Matrigel into the flank of each mouse.

  • Patient-Derived Xenografts (PDX): Surgically implant a small fragment of a patient's tumor tissue subcutaneously into the flank of each mouse. [14]

Dosing and Administration
  • Alectinib: Can be administered orally (p.o.) via gavage at a dose of 25-50 mg/kg, once daily. [15]The recommended clinical dose is 600 mg twice daily with food. [16][17][18]* Chemotherapy:

    • Cisplatin: Can be administered intraperitoneally (i.p.) at a dose of 3-5 mg/kg, once weekly.

    • Pemetrexed: Can be administered i.p. at a dose of 100 mg/kg, once daily for 5 consecutive days.

    • Carboplatin: Can be administered i.p. at a dose of 50-60 mg/kg, once weekly.

Treatment should commence when tumors reach a palpable size (e.g., 100-200 mm³).

Monitoring and Endpoints
  • Tumor Growth: Measure tumor volume twice weekly using calipers (Volume = 0.5 x Length x Width²).

  • Body Weight: Monitor body weight twice weekly as an indicator of general health and toxicity.

  • Clinical Observations: Observe mice daily for any signs of distress or toxicity.

  • Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or when mice show signs of significant toxicity.

Workflow for In Vivo Combination Study

In_Vivo_Workflow start Start implantation Tumor Implantation (CDX or PDX) start->implantation tumor_growth Monitor Tumor Growth implantation->tumor_growth randomization Randomize Mice into Treatment Groups tumor_growth->randomization treatment Administer Alectinib and/or Chemotherapy randomization->treatment monitoring Monitor Tumor Volume, Body Weight, and Toxicity treatment->monitoring endpoint Study Endpoint Reached monitoring->endpoint endpoint->monitoring No tissue_collection Collect Tumors and Tissues for Analysis endpoint->tissue_collection Yes data_analysis Analyze Tumor Growth Inhibition and Toxicity Data tissue_collection->data_analysis results Evaluate In Vivo Efficacy of Combination data_analysis->results end End results->end

Caption: In vivo drug combination study workflow.

Data Analysis and Interpretation

Chou-Talalay Method for Synergy Quantification

The Chou-Talalay method is a widely accepted approach for quantifying the interaction between two or more drugs. [10][19][20]It is based on the median-effect equation and provides a Combination Index (CI) that defines the nature of the drug interaction.

  • CI < 1: Synergism

  • CI = 1: Additive effect

  • CI > 1: Antagonism

Software such as CompuSyn can be used to automatically calculate CI values and generate relevant plots. [21]

Data Presentation

Quantitative data should be summarized in clearly structured tables for easy comparison. Graphical representations such as isobolograms and Fa-CI plots are essential for visualizing drug interactions.

Table 1: In Vitro Cytotoxicity of Alectinib and Cisplatin in H3122 Cells

Treatment GroupIC50 (µM) ± SD
Alectinib0.05 ± 0.01
Cisplatin2.5 ± 0.3
Alectinib + Cisplatin (1:50 ratio)See Isobologram Analysis

Table 2: Combination Index (CI) Values for Alectinib and Pemetrexed in H2228 Cells

Fraction Affected (Fa)CI ValueInterpretation
0.250.85Slight Synergism
0.500.70Moderate Synergism
0.750.60Synergism
0.900.55Synergism

Isobologram Analysis

An isobologram is a graphical representation of drug interactions. The concentrations of two drugs required to produce a specific effect (e.g., 50% inhibition) are plotted on the x and y axes. A straight line connecting these points represents an additive effect. Data points falling below this line indicate synergy, while points above indicate antagonism. [5][8][20]

Management of Overlapping Toxicities in Preclinical Models

When combining alectinib with chemotherapy, it is crucial to monitor for overlapping toxicities. Potential overlapping toxicities include:

  • Hepatotoxicity: Alectinib can cause elevations in liver enzymes. [15]Certain chemotherapies can also be hepatotoxic. Regular monitoring of liver function in animal models is recommended.

  • Myelosuppression: Chemotherapy is known to cause myelosuppression. While less common with alectinib, monitoring complete blood counts is advisable.

  • Gastrointestinal Toxicity: Nausea, vomiting, and diarrhea can occur with both alectinib and many chemotherapy agents. [13]* Renal Impairment: Alectinib has been associated with renal impairment. [9]Platinum-based chemotherapy can also be nephrotoxic. Monitoring renal function is important.

In case of severe toxicity, dose reductions or temporary discontinuation of one or both agents may be necessary, following established guidelines for each compound. [18]

Conclusion

The combination of alectinib with chemotherapy agents represents a promising area of investigation in the treatment of ALK-positive NSCLC. The protocols outlined in this document provide a framework for the systematic preclinical evaluation of such combinations. A thorough understanding of the interactions between alectinib and chemotherapy, including the determination of synergy and the management of potential toxicities, is essential for guiding future clinical development.

References

  • Alectinib - Wikipedia. (n.d.). Retrieved February 22, 2026, from [Link]

  • Chou, T. C. (2010). Drug combination studies and their synergy quantification using the Chou-Talalay method. Cancer Research, 70(2), 440–446. [Link]

  • Alectinib and Brigatinib: New Second-Generation ALK Inhibitors for the Treatment of Non–Small Cell Lung Cancer - PMC. (n.d.). Retrieved February 22, 2026, from [Link]

  • Chou, T. C. (2010). Drug combination studies and their synergy quantification using the Chou-Talalay method. Cancer Research, 70(2), 440-446.
  • ALK Inhibitor and Chemotherapy Combinations in Models of ALK-Translocated NSCLC. (2024, July 15). Anticancer Research.
  • The Resistance Mechanisms and Treatment Strategies for ALK-Rearranged Non-Small Cell Lung Cancer - PMC. (n.d.). Retrieved February 22, 2026, from [Link]

  • van der Meer, D., van der Mijn, J. C., van den Heuvel, M. M., & de Langen, A. J. (2019). To Combine or Not Combine: Drug Interactions and Tools for Their Analysis. Reflections from the EORTC-PAMM Course on Preclinical and Early-phase Clinical Pharmacology. Anticancer Research, 39(7), 3415–3422. [Link]

  • Unlocking Signaling Pathways: A Friendly Guide to Graphviz DOT Language. (2026, February 18). Oreate AI. [Link]

  • In vitro and in vivo anti-tumor activity of alectinib in tumor cells with NCOA4-RET - PMC - NIH. (n.d.). Retrieved February 22, 2026, from [Link]

  • Alecensa (alectinib): Side effects, dosage, and more. (2022, June 11). Medical News Today. [Link]

  • Management of acquired resistance to ALK inhibitors: repeat biopsy to characterize mechanisms of resistance significantly impacts clinical outcomes. (2021, June 30).
  • SynergyFinder 2.0: visual analytics of multi-drug combination synergies - Oxford Academic. (2020, August 9). Retrieved February 22, 2026, from [Link]

  • Alectinib a New Standard of Care for ALK-Positive NSCLC. (2017, August 15). American Health & Drug Benefits.
  • Enhanced antitumor effect of alectinib in combination with cyclin-dependent kinase 4/6 inhibitor against RET-fusion-positive non-small cell lung cancer cells. (2020, September 1). Cancer Science.
  • Alecensa (alectinib) dosing, indications, interactions, adverse effects, and more. (n.d.). Medscape. Retrieved February 22, 2026, from [Link]

  • Alectinib Dosage Guide + Max Dose, Adjustments - Drugs.com. (2025, September 8). Retrieved February 22, 2026, from [Link]

  • Protocol to calculate the synergy of drug combinations in organoids and primary cells from murine tumors - PMC. (2024, October 1). Retrieved February 22, 2026, from [Link]

  • FDA Approves Alectinib for ALK-Positive Lung Cancer - NCI. (2024, May 8). Retrieved February 22, 2026, from [Link]

  • Alectinib for the treatment of pretreated RET-rearranged advanced NSCLC: Results of the ETOP ALERT-lung trial - PubMed. (2022, October 15). Retrieved February 22, 2026, from [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. (2013, May 1). Retrieved February 22, 2026, from [Link]

  • In vitro synergistic antitumor efficacy of sequentially combined chemotherapy/icotinib in non‑small cell lung cancer cell lines - PubMed. (2015, January 15). Retrieved February 22, 2026, from [Link]

  • BC Cancer Protocol Summary for Treatment of ALK-Positive Advanced Non-Small Cell Lung Cancer (NSCLC) with Alectinib. (2025, November 1). Retrieved February 22, 2026, from [Link]

  • Protected B / Protégé B PRODUCT MONOGRAPH INCLUDING PATIENT MEDICATION INFORMATION. (2025, March 11). Retrieved February 22, 2026, from [Link]

  • Adjuvant Use of Alectinib in ALK-Positive NSCLC - The ASCO Post. (2024, June 25). Retrieved February 22, 2026, from [Link]

  • DOT Language - Graphviz. (2024, September 28). Retrieved February 22, 2026, from [Link]

  • Alectinib Interactions Checker - Drugs.com. (n.d.). Retrieved February 22, 2026, from [Link]

  • ALK Signaling Pathways and Therapeutic Implications. This comprehensive... - ResearchGate. (n.d.). Retrieved February 22, 2026, from [Link]

  • Therapeutic drug monitoring guided dosing versus standard dosing of alectinib in advanced ALK positive non-small cell lung cancer patients: Study protocol for an international, multicenter phase IV randomized controlled trial (ADAPT ALEC) - Frontiers. (2023, March 8). Retrieved February 22, 2026, from [Link]

  • Adjuvant Alectinib Is Associated With a Tolerable Safety Profile in ALK+ NSCLC | OncLive. (2024, September 10). Retrieved February 22, 2026, from [Link]

  • ALECENSA® (alectinib) capsules, for oral use - This label may not be the latest approved by FDA. For current labeling information, please visit [Link]. (n.d.). Retrieved February 22, 2026, from [Link]

  • Late-Breaking HOPA News: Adjuvant Alectinib in Early-Stage Non-small Cell Lung Cancer (NSCLC). (2024, June 12). Retrieved February 22, 2026, from [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. (n.d.). Retrieved February 22, 2026, from [Link]

  • Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. (2020, August 15). Retrieved February 22, 2026, from [Link]

  • Systematic review and meta-analysis of selected toxicities of approved ALK inhibitors in metastatic non-small cell lung cancer - PMC. (n.d.). Retrieved February 22, 2026, from [Link]

  • Alectinib in Early-Stage Anaplastic Lymphoma Kinase-Positive Non-Small Cell Lung Cancer: Current Evidence and Future Challenges - MDPI. (2024, July 22). Retrieved February 22, 2026, from [Link]

  • Study Details | NCT03219047 | Patient-Derived Xenografts in Personalizing Treatment for Patients With Relapsed/Refractory Mantle Cell Lymphoma | ClinicalTrials.gov. (n.d.). Retrieved February 22, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Guide: Preventing Alectinib Degradation & Experimental Variability

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

Alectinib (CH5424802) is a highly potent, second-generation anaplastic lymphoma kinase (ALK) inhibitor. While clinically effective, its use in preclinical research is plagued by two primary stability challenges: extreme hydrophobicity (leading to precipitation in aqueous media) and metabolic susceptibility (rapid conversion to metabolite M4 via CYP3A4).

Failures in experimental reproducibility are rarely due to the drug "spoiling" on the shelf, but rather functional degradation caused by improper solubilization (crashing out of solution) or unaccounted metabolic clearance in biological systems.

This guide provides self-validating protocols to ensure the molecular integrity of Alectinib in your assays.

Chemical Stability & Stock Preparation

The Core Issue: Alectinib is practically insoluble in water (< 1 mg/mL). It relies heavily on organic solvents for initial solubilization. The most common error is introducing water too early or too rapidly, causing micro-precipitation that is invisible to the naked eye but drastically alters the effective concentration.

Solubility Profile
SolventSolubility LimitStability ConditionNotes
DMSO ~4-5 mg/mL (9 mM)HighRecommended. Requires warming (37°C) and sonication.
Water < 0.01 mg/mLVery LowDo NOT use for stock preparation.
Ethanol < 1 mg/mLLowNot recommended; poor solubility compared to DMSO.[1]
Media (pH 7.4) < 0.005 mg/mLLowRisk of precipitation is highest at neutral/alkaline pH.
Protocol: Master Stock Preparation (10 mM)

Objective: Create a stable, anhydrous stock solution.

  • Weighing: Weigh Alectinib powder in a low-humidity environment.

  • Solvent Addition: Add anhydrous DMSO (Dimethyl Sulfoxide) to achieve a 10 mM concentration.

    • Calculation: For 1 mg of Alectinib (MW: 482.62 g/mol ), add 207 µL of DMSO.[2]

  • Solubilization:

    • Vortex vigorously for 1 minute.

    • Sonicate in a water bath at 37°C for 5–10 minutes.

    • Visual Check: Solution must be completely clear. If cloudy, continue sonication.

  • Aliquot & Storage:

    • Dispense into single-use aliquots (e.g., 20–50 µL) to avoid freeze-thaw cycles.

    • Store at -80°C (Stable for 2 years).

    • Store at -20°C (Stable for 1 year).

Diagram: Stock Handling Workflow

StockPrep Powder Alectinib Powder (Store -20°C, Dark) DMSO Add Anhydrous DMSO (Target: 10 mM) Powder->DMSO Sonicate Sonicate @ 37°C (5-10 mins) DMSO->Sonicate Check Visual Inspection (Must be Clear) Sonicate->Check Check->Sonicate Cloudy/Precipitate Aliquot Aliquot (Single Use) Store -80°C Check->Aliquot Pass

Caption: Workflow for preparing stable Alectinib stock solutions. Note the critical visual inspection loop.

In Vitro Stability: Preventing "Crash Out"

The Core Issue: Alectinib's solubility is pH-dependent.[1] It is more soluble at acidic pH (pH 3.5) but solubility drops sharply at physiological pH (7.4). Direct addition of high-concentration DMSO stock to cell culture media often causes immediate precipitation.

Troubleshooting Guide: Cell Culture

Q: My IC50 values are shifting/inconsistent between replicates. A: This is likely due to precipitation. You are likely dosing a suspension, not a solution.

Corrective Protocol: The "Intermediate Step" Dilution Do not pipette 10 mM stock directly into 10 mL of media. The concentration gradient shock is too high.

  • Prepare Intermediate Stock: Dilute the 10 mM Master Stock 1:10 or 1:100 in DMSO first (not water) to create a working stock (e.g., 100 µM).

  • Final Dilution: Add the working stock to the culture medium while vortexing the medium.

    • Target: Final DMSO concentration should be < 0.5% (v/v) to avoid solvent toxicity.

  • Self-Validation: Inspect the media under a microscope (10x objective). If you see "sand" or crystals, the drug has precipitated.

Diagram: Safe Dilution Strategy

Dilution cluster_warning CRITICAL FAILURE MODE Master Master Stock (10 mM in DMSO) Working Working Stock (100 µM in DMSO) Master->Working  Dilute in DMSO   (Prevents Shock) Final Final Assay Well (1 µM Drug, 1% DMSO) Working->Final  Add to Media   (Slow addition) Media Cell Culture Media (Pre-warmed 37°C) Media->Final Direct Direct Addition (10mM -> Media) Precip PRECIPITATION (Loss of Potency) Direct->Precip

Caption: Step-wise dilution strategy to maintain solubility. Direct addition (bottom box) is the leading cause of experimental failure.

In Vivo Formulation & Metabolic Stability

The Core Issue: Alectinib is a substrate for CYP3A4 . In animal models or liver microsome assays, "degradation" is actually metabolic clearance.

Formulation for Oral Gavage (Mouse/Rat)

Simple aqueous suspensions will result in poor bioavailability. Use the following co-solvent system (validated in literature):

Recommended Vehicle:

  • 10% DMSO (Solubilizer)

  • 40% PEG300 (Cosolvent)

  • 5% Tween-80 (Surfactant)[2]

  • 45% Saline (Diluent)

Preparation Order (Critical):

  • Dissolve Alectinib in DMSO completely.

  • Add PEG300 and mix.

  • Add Tween-80 and mix.[3]

  • Slowly add Saline while vortexing. If added too fast, the drug will crash out.

Metabolic Considerations (CYP3A4)[4][5][6]
  • Primary Metabolite: M4 (Active).[1][4][5]

  • Implication: If using liver microsomes (RLM/HLM), Alectinib will rapidly convert to M4. This is not a storage stability issue but a biological feature.

  • Inhibitors: If testing Alectinib stability in biological matrices, be aware that co-administration of CYP3A4 inhibitors (e.g., Ketoconazole) will drastically alter the half-life.

Frequently Asked Questions (FAQ)

Q: Is Alectinib light sensitive? A: Yes, in solution. While the solid powder is relatively stable, solutions should be protected from light. Alectinib contains a conjugated system susceptible to photo-oxidation.

  • Action: Wrap tubes in aluminum foil or use amber microtubes. Limit exposure to biosafety cabinet lights.

Q: Can I store the diluted media (with drug) for use later in the week? A: No. At pH 7.4 (media), Alectinib is thermodynamically unstable regarding solubility. Over 24 hours, micro-precipitates may form, or the drug may bind non-specifically to the plastic of the tube/plate. Prepare fresh dilutions immediately before dosing.

Q: Why is my Western Blot showing no inhibition of p-ALK? A: Check your incubation time and concentration .

  • Did the drug precipitate? (See Section 3).

  • Did you wash the cells too vigorously? Alectinib is reversible; extensive washing before lysis can strip the inhibitor.

  • Are you using a high-protein media (e.g., 20% FBS)? Alectinib is highly protein-bound (>99%). High serum concentration reduces the free fraction of the drug available to enter the cell. Consider reducing FBS to 5-10% if toxicity allows.

References

  • Selleck Chemicals. Alectinib (CH5424802) Datasheet & Solubility. Retrieved from

  • European Medicines Agency (EMA). Assessment Report: Alecensa (Alectinib).[6] Procedure No. EMEA/H/C/004164/0000. Retrieved from

  • Parrott, N., et al. (2016). Physiologically Based Pharmacokinetic Modeling of Alectinib. Drug Metabolism and Disposition.[5]

  • Nakagawa, T., et al. (2023). Effects of drug-drug interactions and CYP3A4 variants on alectinib metabolism.[7] ResearchGate/PubMed. Retrieved from

  • Food and Drug Administration (FDA). Alecensa (Alectinib) Prescribing Information. Retrieved from

Sources

Technical Support Hub: Overcoming Poor Oral Bioavailability of Alectinib in Mice

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions concerning the poor oral bioavailability of Alectinib in murine models. Our goal is to equip you with the scientific rationale and practical methodologies to overcome common experimental hurdles and achieve reliable, reproducible results.

Part 1: Troubleshooting Guide

This section addresses specific experimental challenges in a problem/solution format. We delve into the root causes of these issues and provide validated protocols to resolve them.

Problem: Consistently Low and Variable Plasma Exposure (AUC, Cmax) After Oral Gavage of Alectinib Suspension

Root Cause Analysis:

You are likely observing the direct consequences of Alectinib's challenging physicochemical properties. Alectinib hydrochloride is classified as a Biopharmaceutical Classification System (BCS) Class IV molecule, meaning it suffers from both low aqueous solubility and low intestinal permeability[1][2][3][4][5][6][7][8]. Its solubility is pH-dependent, showing slight improvement in acidic conditions, but it remains poorly soluble across the physiological pH range of the gastrointestinal (GI) tract[9][10].

This poor solubility is the primary rate-limiting step for its absorption. When administered as a simple suspension, the drug particles do not dissolve sufficiently in the GI fluids to create the concentration gradient needed for absorption across the intestinal wall. The observed variability between mice can be attributed to subtle differences in individual GI physiology (e.g., gastric emptying time, intestinal pH), which have an exaggerated effect on a drug whose absorption is so precarious.

Solutions: Advanced Formulation Strategies

To overcome this dissolution rate-limited absorption, the core strategy is to present the drug to the GI tract in a more "soluble" or readily dissolvable form. Below are three field-proven approaches.

Scientific Rationale: The crystalline form of Alectinib is highly stable and requires significant energy to dissolve. An ASD circumvents this by dispersing individual Alectinib molecules within a hydrophilic polymer matrix[1][11]. This prevents the drug from crystallizing and holds it in a high-energy, amorphous state. Upon contact with GI fluids, the polymer dissolves and releases the drug molecules, creating a supersaturated solution that dramatically enhances the driving force for absorption[12].

Featured Protocol: Preparation of an Alectinib-Soluplus® ASD via Solvent Evaporation

  • Polymer & Solvent Selection: Soluplus® is an excellent polymer for ASDs due to its amphiphilic nature and ability to form stable solid dispersions. A recent study demonstrated its effectiveness in enhancing Alectinib's solubility and dissolution[3]. A volatile solvent system like methanol/chloroform is suitable for dissolving both Alectinib and the polymer[2].

  • Dissolution:

    • Accurately weigh Alectinib HCl and Soluplus® in a 1:5 weight ratio (e.g., 100 mg Alectinib, 500 mg Soluplus®)[3].

    • Dissolve the mixture in a minimal amount of a 1:1 methanol/chloroform solvent system in a round-bottom flask. Ensure complete dissolution by gentle warming or sonication if necessary.

  • Solvent Evaporation:

    • Attach the flask to a rotary evaporator.

    • Set the water bath to 40°C and apply a vacuum.

    • Rotate the flask until a thin, uniform film is formed on the inner surface and all solvent has evaporated.

  • Drying & Milling:

    • Place the flask in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

    • Carefully scrape the dried ASD film from the flask.

    • Gently grind the resulting solid into a fine powder using a mortar and pestle.

  • Reconstitution for Dosing: Before oral gavage, suspend the ASD powder in a suitable vehicle, such as a 0.5% (w/v) methylcellulose solution, to the desired concentration.

Self-Validation Check: Confirm the amorphous state of your ASD using Powder X-ray Diffraction (pXRD), which should show a halo pattern instead of sharp crystalline peaks, and Differential Scanning Calorimetry (DSC), which will show a single glass transition temperature (Tg) instead of a melting endotherm for crystalline Alectinib[1][3].

Scientific Rationale: SNEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water nanoemulsions (droplet size < 200 nm) upon gentle agitation in aqueous media, such as the fluids in the GI tract[13][14][15]. Alectinib, being lipophilic (logP ≈ 5.2)[16], is dissolved in the lipidic phase of the SNEDDS pre-concentrate. After oral administration, the formation of the nanoemulsion creates a massive surface area for drug release and absorption. This approach can also leverage lipid absorption pathways, potentially bypassing some efflux transporters[17]. Studies have successfully developed SNEDDS for Alectinib, significantly improving its dissolution[4][18].

Featured Protocol: Screening and Preparation of an Alectinib SNEDDS

  • Excipient Screening (Solubility Studies):

    • Determine the solubility of Alectinib in various oils (e.g., Capmul® MCM C8, oleic acid), surfactants (e.g., Kolliphor® HS 15, Kolliphor® RH 40), and co-surfactants (e.g., Transcutol® HP)[8][19].

    • Select the excipients that show the highest solubilizing capacity for Alectinib. A combination of Capmul MCM C8 (oil) and Kolliphor HS 15 (surfactant) has proven effective[4][20].

  • Constructing Ternary Phase Diagrams:

    • Systematically mix the selected oil, surfactant, and co-surfactant at various ratios.

    • For each ratio, titrate with water and observe the formation of emulsions.

    • Map the regions that form clear, stable nanoemulsions. This will define your optimal formulation ratios.

  • SNEDDS Preparation:

    • Based on the phase diagram, select an optimal ratio (e.g., 10% Capmul MCM C8 and 90% Kolliphor HS 15)[1].

    • Dissolve Alectinib into the oil/surfactant mixture with gentle heating and vortexing to create the drug-loaded pre-concentrate.

    • The final mixture should be clear and homogenous. This pre-concentrate can be directly filled into capsules or administered via gavage.

  • Characterization (Self-Validation):

    • Dilute a small amount of the SNEDDS pre-concentrate in water (e.g., 1:100) and measure the resulting droplet size and Polydispersity Index (PDI) using Dynamic Light Scattering (DLS). Aim for a particle size < 200 nm and a PDI < 0.3 for a uniform nanoemulsion.

Scientific Rationale: Reducing the particle size of a drug to the nanometer scale dramatically increases its surface-area-to-volume ratio, which, according to the Noyes-Whitney equation, leads to a significant increase in dissolution velocity[21]. Polymeric nanoparticles, such as those made from chitosan and alginate, can encapsulate the drug, protect it from degradation, and enhance its uptake. Chitosan's mucoadhesive properties can increase residence time at the absorption site, further boosting bioavailability[22]. A study on Alectinib-loaded chitosan-alginate nanoparticles reported a 78% increase in oral bioavailability in rats[23].

Workflow & Data Visualization

To guide your formulation choice, consider the following workflow:

G cluster_0 Problem Identification cluster_1 Root Cause Analysis cluster_2 Formulation Strategies cluster_3 Mechanism of Action Problem Low & Variable Oral Bioavailability BCS_IV BCS Class IV (Low Solubility & Permeability) Problem->BCS_IV Due to ASD Amorphous Solid Dispersion (ASD) BCS_IV->ASD Address with SNEDDS Self-Nanoemulsifying System (SNEDDS) BCS_IV->SNEDDS Address with Nano Nanoparticles BCS_IV->Nano Address with Mech_ASD Increase Dissolution Rate (Supersaturation) ASD->Mech_ASD Mech_SNEDDS Increase Surface Area & Solubilization SNEDDS->Mech_SNEDDS Mech_Nano Increase Surface Area & Mucoadhesion Nano->Mech_Nano

Caption: Decision workflow for selecting a formulation strategy.

Comparative Pharmacokinetic Data (Illustrative)

The table below illustrates the potential impact of these formulations on key pharmacokinetic (PK) parameters in mice compared to a simple suspension.

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC₀-t (ng·hr/mL)Relative Bioavailability (%)
Alectinib Suspension20250 ± 804.01,500 ± 500100% (Reference)
Alectinib-ASD20800 ± 1502.06,000 ± 900~400%
Alectinib-SNEDDS20950 ± 1801.57,200 ± 1100~480%
Alectinib-Nano20700 ± 1302.55,500 ± 850~367%

Note: These are hypothetical values for illustrative purposes, based on outcomes reported in the literature showing multi-fold increases in exposure with advanced formulations[5].

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the specific physicochemical properties of Alectinib that hinder its oral absorption?

Alectinib hydrochloride is a white to yellow-white powder with a pKa of 7.05[24][25]. It is a large, complex molecule (Molar Mass: 482.62 g/mol ) with a high lipophilicity (XLogP3: 5.2)[16]. While its high lipophilicity suggests good membrane permeability, its poor aqueous solubility across the GI pH range is the dominant factor limiting its absorption, classifying it as BCS Class IV[1][4][5][7][20]. Its absolute bioavailability under fed conditions is only about 37% in humans, highlighting the significant absorption barrier[4][8][26][27].

Q2: Does P-glycoprotein (P-gp) efflux impact Alectinib's bioavailability in mice?

The role of P-gp is nuanced. Some in vitro data suggests that Alectinib itself is not a P-gp substrate, but its major active metabolite, M4, is[11][27]. However, other studies indicate that Alectinib can interact with and inhibit P-gp (ABCB1) and another efflux transporter, ABCG2[28]. Pre-clinical studies have shown that Alectinib effectively penetrates the blood-brain barrier, which is heavily guarded by P-gp, suggesting that P-gp efflux is not a primary barrier to its overall systemic absorption from the gut[29][30]. Therefore, while efflux transporters are always a consideration, the primary hurdle for Alectinib remains its dissolution and solubility.

Q3: Is there a "food effect" with Alectinib, and how can I replicate this in my mouse experiments?

Yes, there is a significant positive food effect. Administration with a high-fat meal can increase the combined exposure of Alectinib and its active metabolite by approximately 3-fold in humans[24][27]. This is because dietary fats stimulate the secretion of bile salts and lipids, which act as natural surfactants, forming micelles that can solubilize the lipophilic Alectinib and enhance its absorption.

To mimic this in mice, you can co-administer your Alectinib formulation with a small bolus of a high-fat liquid meal (e.g., corn oil, Intralipid®) via oral gavage. This can help improve the consistency and magnitude of absorption, especially when testing formulations that are not lipid-based.

Q4: What is a standard protocol for conducting an oral PK study of Alectinib in mice?

A robust PK study is essential to evaluate your formulations. Here is a standard protocol framework.

G cluster_0 Pre-Dosing cluster_1 Dosing & Sampling cluster_2 Processing & Analysis cluster_3 Data Interpretation Acclimatize Acclimatize Mice (≥3 days) Fast Fast Overnight (e.g., 12h, water ad lib) Acclimatize->Fast Dose Oral Gavage (e.g., 10 mg/kg, 10 mL/kg vol) Fast->Dose Sample Serial Blood Sampling (e.g., 0.25, 0.5, 1, 2, 4, 8, 24h) Dose->Sample Process Plasma Separation (Centrifugation) Sample->Process Analyze LC-MS/MS Quantification Process->Analyze PK_Params Calculate PK Parameters (Cmax, Tmax, AUC, t½) Analyze->PK_Params

Caption: Standard workflow for a mouse pharmacokinetic study.

Detailed Protocol Steps:

  • Animals: Use a standard mouse strain (e.g., C57BL/6, BALB/c) of a consistent age and weight. Group house animals for acclimatization (≥3 days) before single housing for the study[31][32].

  • Preparation: Fast mice overnight (approx. 12 hours) with free access to water to standardize GI conditions[31].

  • Dose Administration:

    • Accurately weigh each mouse immediately before dosing.

    • Administer the prepared Alectinib formulation via oral gavage. A typical dosing volume is 5-10 mL/kg.

  • Blood Sampling:

    • Collect blood samples (approx. 30-50 µL) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).

    • Use a serial sampling technique, rotating between sites like the submandibular vein for early time points and a terminal cardiac puncture for the final time point, to minimize animal usage and inter-animal variability[33].

    • Collect samples into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Plasma Processing:

    • Immediately after collection, centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.

    • Transfer the plasma supernatant to a new, clean tube and store at -80°C until analysis.

  • Bioanalysis:

    • Quantify the concentration of Alectinib in the plasma samples using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method[34]. This is the gold standard for its sensitivity and specificity.

  • Pharmacokinetic Analysis:

    • Use the plasma concentration-time data to calculate key PK parameters (Cmax, Tmax, AUC, half-life) using non-compartmental analysis software (e.g., Phoenix WinNonlin).

References

  • Novel Approaches to Enhance Oral Bioavailability of Poorly Soluble Drugs. (2023, February 28). Google Cloud.
  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024, May 29). Hilaris Publisher.
  • Enhanced solubility and dissolution of Alectinib via amorphous solid dispersion with a novel polymer, Apinovex™. (2026, January 21). Pharma Excipients.
  • A cascade dual-targeted nanocarrier for enhanced alectinib delivery to ALK-positive lung cancer. (2020, November 21). PubMed.
  • Alectinib: uses, dosing, warnings, adverse events, interactions. Oncology News Central.
  • Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC.
  • Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism. (1993, October). PubMed.
  • (M1130-12-80) Preparation and Characterization of Alectinib Amorphous Solid Dispersion Using a Novel Polymer Apinovex™ to Enhance Solubility and Dissolution. (2023). 2023 PharmSci 360 Meeting.
  • An investigation into solubility and dissolution improvement of alectinib hydrochloride as a third-generation amorphous solid dispersion. (2023, March 13). Pharma Excipients.
  • Development of Alectinib-Suspended SNEDDS for Enhanced Solubility and Dissolution. (2022, August 14). MDPI.
  • In Vitro and In Vivo Evaluation of Alectinib-Loaded Dendrimer Nanoparticles as a Drug Delivery System for Non-Small Cell Lung Carcinoma. (2025, July 28). MDPI.
  • Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib. (2024, June 13). MDPI.
  • AusPAR Attachment 1: Product Information for Alectinib hydrochloride. (2017, November 27).
  • Alectinib-Loaded Chitosan–Alginate Nanoparticles: A Novel Synthesis Method with In Vitro and In Vivo Evalu
  • Alectinib. Wikipedia.
  • Alectinib-Loaded Chitosan-Alginate Nanoparticles: A Novel Synthesis Method with In Vitro and In Vivo Evalu
  • Enhanced solubility and dissolution of Alectinib via amorphous solid dispersion with a novel polymer, Apinovex™. (2025, December 31). PubMed.
  • Attachment: Product Information: Alectinib. (2018, March 5).
  • Personalized Medicine Tackles Clinical Resistance: Alectinib in ALK-Positive Non–Small Cell Lung Cancer Progressing on First-Generation ALK Inhibitor. (2016, October 31). AACR Journals.
  • (PDF) Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib. (2024, June 1).
  • (PDF) Enhanced solubility and dissolution by surface-modified solid dispersion of alectinib hydrochloride (2023). SciSpace.
  • Alectinib | C30H34N4O2 | CID 49806720. PubChem - NIH.
  • Development of Alectinib-Suspended SNEDDS for Enhanced Solubility and Dissolution. (2022, August 12).
  • Solid dispersion of alectinib HCl: preclinical evaluation for improving bioavailability and establishing an IVIVC model. (2025, January 5). PubMed.
  • Solid dispersion of alectinib HCl: preclinical evaluation for improving bioavailability and establishing an IVIVC model. (2025, January 5). Taylor & Francis.
  • The plasma concentration of alectinib following oral administration in mice (FVB and Mdr1a/b (−/−)).
  • Solid Dispersion of Alectinib HCl: Preclinical Evaluation for Improving Bioavailability and Establishing an IVIVC Model. (2025, August 28).
  • Alectinib for the management of ALK-positive non-small cell lung cancer brain metastases. (2017, February 5).
  • Development of Alectinib-Suspended SNEDDS for Enhanced Solubility and Dissolution. (2022, August 14). MDPI.
  • Murine Pharmacokinetic Studies. PMC - NIH.
  • 208434Orig1s000. (2015, December 4).
  • Alectinib (CH5424802) antagonizes ABCB1- and ABCG2-mediated multidrug resistance in vitro, in vivo and ex vivo. (2017, March 17). PMC.
  • Pharmacokinetic studies in mice or r
  • Development of Alectinib-Suspended SNEDDS for Enhanced Solubility and Dissolution. MDPI AG.
  • In-Vivo Mouse and Rat PK Bioanalysis. (2025, August 3). Protocols.io.
  • (PDF) Pharmacokinetics of the Tyrosine Kinase Inhibitor, Alectinib. (2024, December 7).
  • Structure of alectinib hydrochloride.
  • Rodent PK Studies | Mouse, R
  • Full article: Enhanced antitumor effect of alectinib in combination with cyclin-dependent kinase 4/6 inhibitor against RET-fusion–positive non–small cell lung cancer cells. (2020, August 23). Taylor & Francis.
  • Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+. PMC.

Sources

Validation & Comparative

A Comparative Preclinical Analysis of Alectinib and Crizotinib in ALK-Positive Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers and Drug Development Professionals

This guide provides an in-depth, preclinical comparison of alectinib and crizotinib, two pivotal tyrosine kinase inhibitors (TKIs) for the treatment of anaplastic lymphoma kinase (ALK)-positive non-small cell lung cancer (NSCLC). We will dissect the key molecular and pharmacological differences that underpin their differential efficacy, focusing on the experimental data that illuminates alectinib's evolution as a superior therapeutic agent.

The Clinical Landscape: The Challenge of ALK-Rearranged NSCLC

Non-small cell lung cancer is a leading cause of cancer-related mortality worldwide. A specific subset, accounting for approximately 3-7% of NSCLC cases, is driven by a chromosomal rearrangement involving the ALK gene.[1][2] The most common fusion partner is the echinoderm microtubule-associated protein-like 4 (EML4) gene, resulting in the expression of a constitutively active EML4-ALK fusion oncoprotein.[2][3][4] This oncogenic driver activates downstream signaling pathways, such as the PI3K/AKT and MAPK pathways, promoting uncontrolled cell proliferation and survival.[5][6]

Crizotinib was the first-in-class ALK inhibitor approved by the FDA, representing a major breakthrough in targeted therapy for this patient population.[2][7][8] However, the clinical benefit was often limited by the eventual development of acquired resistance and its poor efficacy against central nervous system (CNS) metastases.[2][6][9] This clinical reality spurred the development of next-generation ALK inhibitors, like alectinib, designed specifically to overcome the limitations of crizotinib.[2]

Molecular Mechanism of Action: A Tale of Two Inhibitors

Both crizotinib and alectinib are ATP-competitive inhibitors that target the kinase domain of the ALK protein, but their potency, selectivity, and interaction with the blood-brain barrier differ significantly.

Crizotinib: The First-Generation Multi-Targeted TKI

Crizotinib functions as a receptor tyrosine kinase inhibitor that, in addition to ALK, also blocks signaling from hepatocyte growth factor receptor (HGFR, c-Met), Recepteur d'Origine Nantais (RON), and ROS1.[3][4][7][8] By binding to the ATP-binding pocket of the ALK fusion protein, it prevents the autophosphorylation necessary for kinase activation, thereby inhibiting downstream signaling cascades that drive tumor growth.[3][4]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EML4_ALK EML4-ALK Fusion Protein PI3K PI3K EML4_ALK->PI3K pY MAPK MAPK Pathway EML4_ALK->MAPK pY AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation MAPK->Proliferation Crizotinib Crizotinib Crizotinib->EML4_ALK Inhibits ATP Binding cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EML4_ALK EML4-ALK Fusion Protein (Wild-Type & Mutants) PI3K PI3K EML4_ALK->PI3K pY MAPK MAPK Pathway EML4_ALK->MAPK pY AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation MAPK->Proliferation Alectinib Alectinib Alectinib->EML4_ALK Potently Inhibits ATP Binding

Figure 2: Alectinib's mechanism of action.

Head-to-Head Preclinical Performance

Preclinical studies have consistently demonstrated the superiority of alectinib over crizotinib across several critical parameters.

In Vitro Potency and Activity Against Resistance Mutations

A primary limitation of crizotinib is the development of acquired resistance, often through secondary mutations within the ALK kinase domain. [6][10]These mutations can hinder crizotinib's binding ability. [10]Alectinib was specifically designed to be effective against many of these crizotinib-resistant mutations. [2][11]Preclinical studies have shown that alectinib is not only more potent against wild-type EML4-ALK but also retains significant activity against common resistance mutations like L1196M, G1269A, and C1156Y. [11][12][13]

Target Crizotinib IC₅₀ (nM) Alectinib IC₅₀ (nM) Fold Difference (Alectinib Advantage)
Wild-Type ALK ~20-60 ~1.9 ~10-30x
L1196M (Gatekeeper) High (>200) ~15-30 >10x
G1269A Moderate-High Low-Moderate Significant
C1156Y High Low-Moderate Significant

| G1202R (Solvent Front) | High | High | Both have limited activity |

Table 1: Comparative in vitro potency (IC₅₀) of alectinib and crizotinib against wild-type ALK and common crizotinib-resistant mutations. Data are synthesized from multiple preclinical studies. Exact values may vary by experimental system. [1][6][11][12] The G1202R mutation, located in the solvent-front region, is a notable exception, conferring high-level resistance to both crizotinib and alectinib in preclinical models. [1][12]

This protocol outlines a standard method for determining the half-maximal inhibitory concentration (IC₅₀) of a TKI in ALK-positive cancer cell lines.

  • Cell Culture: Culture ALK-positive NSCLC cells (e.g., H3122 for wild-type ALK) or engineered Ba/F3 cells expressing specific ALK mutations in appropriate media at 37°C and 5% CO₂.

  • Seeding: Seed cells in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of alectinib and crizotinib in culture media. Treat the cells with a range of concentrations for 72 hours. Include a vehicle-only control (e.g., DMSO).

  • Viability Assessment: After the incubation period, measure cell viability using a colorimetric assay such as CellTiter-Glo® (Promega) or MTT. This measures ATP content, which correlates with the number of viable cells.

  • Data Analysis: Normalize the viability data to the vehicle control. Plot the percentage of cell viability against the logarithm of the drug concentration. Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC₅₀ value.

start Start: ALK+ Cell Lines seed Seed Cells in 96-Well Plates start->seed treat Treat with Serial Dilutions of Alectinib & Crizotinib (72 hours) seed->treat measure Measure Viability (e.g., CellTiter-Glo) treat->measure analyze Normalize Data and Plot Dose-Response Curve measure->analyze end Calculate IC₅₀ analyze->end

Figure 3: Workflow for IC₅₀ determination.

Central Nervous System (CNS) Penetration

A significant proportion of patients with ALK-positive NSCLC develop brain metastases, and the CNS has been a common site of disease progression for patients on crizotinib. [9][14][15]This is largely attributed to the blood-brain barrier (BBB), a highly selective semipermeable border that prevents many drugs from entering the brain. A key mechanism is the action of efflux transporters like P-glycoprotein (P-gp), which actively pump substrates out of the CNS.

Preclinical studies have unequivocally shown that crizotinib is a substrate for P-gp, leading to very poor penetration of the BBB and low concentrations in the cerebrospinal fluid (CSF). [16][17][18]In stark contrast, alectinib is not a P-gp substrate. [19][20][21]This fundamental difference allows alectinib to cross the BBB and achieve therapeutic concentrations within the CNS. [5][22][23]In vivo mouse models demonstrated that alectinib was effective against brain metastases, whereas crizotinib was not. [19]

Property Crizotinib Alectinib
P-gp Substrate Yes No
Preclinical CNS Penetration Poor High
Brain-to-Plasma Ratio Very Low (~0.003-0.006) High (~0.63-0.94)

| Efficacy in Brain Metastases Models | Limited/Ineffective | Effective |

Table 2: Comparison of CNS penetration properties based on preclinical data. [16][17][19][20][21][23]

cluster_blood Bloodstream cluster_cns Central Nervous System (CNS) Crizotinib_blood Crizotinib BBB Blood-Brain Barrier (BBB) Crizotinib_blood->BBB Alectinib_blood Alectinib Alectinib_blood->BBB Alectinib_cns Alectinib (High Concentration) Crizotinib_cns Crizotinib (Low Concentration) Pgp P-glycoprotein (Efflux Pump) Crizotinib_cns->Pgp Efflux BBB->Alectinib_cns Effective Entry BBB->Crizotinib_cns Limited Entry

Figure 4: Differential CNS penetration.

Conclusion: From Preclinical Promise to Clinical Superiority

The preclinical evidence provides a clear and compelling rationale for the superiority of alectinib over crizotinib. Alectinib's greater potency, its robust activity against a wide range of crizotinib-resistant ALK mutations, and its excellent CNS penetration are key differentiators demonstrated consistently in vitro and in vivo.

These fundamental preclinical advantages have translated directly into superior clinical outcomes. The landmark phase III ALEX trial demonstrated that first-line treatment with alectinib significantly prolonged progression-free survival and delayed the time to CNS progression compared to crizotinib, all with a more favorable safety profile. [14][24][25][26]For researchers and drug development professionals, the story of alectinib versus crizotinib serves as a powerful case study in rational drug design, illustrating how a deep understanding of resistance mechanisms and pharmacological barriers can lead to the development of next-generation therapies with transformative clinical impact.

References

  • Crizotinib, an ALK/MET Tyrosine Kinase Inhibitor for ALK-Positive NSCLC. CancerNetwork. Available at: [Link]

  • What is the mechanism of Alectinib Hydrochloride? Patsnap Synapse. Available at: [Link]

  • Spotlight on crizotinib in the first-line treatment of ALK-positive advanced non-small-cell lung cancer: patients selection and perspectives. PMC. Available at: [Link]

  • Alectinib and Brigatinib: New Second-Generation ALK Inhibitors for the Treatment of Non–Small Cell Lung Cancer. PMC. Available at: [Link]

  • Crizotinib: New Drug for ALK-positive Advanced Non–Small Cell Lung Cancer. Oncology (Williston Park). Available at: [Link]

  • Two novel ALK mutations mediate acquired resistance to the next generation ALK inhibitor alectinib. PMC. Available at: [Link]

  • Alectinib provides a new option for ALK-positive NSCLC patients after progression on crizotinib. Nature. Available at: [Link]

  • What is the mechanism of Crizotinib? Patsnap Synapse. Available at: [Link]

  • Understanding the ALECENSA® (alectinib) mechanism of action. Genentech. Available at: [Link]

  • Alectinib for the management of ALK-positive non-small cell lung cancer brain metastases. Annals of Translational Medicine. Available at: [Link]

  • Preclinical models of acquired resistance to crizotinib in ALK rearranged lung cancers. ResearchGate. Available at: [Link]

  • Spectrum of Mechanisms of Resistance to Crizotinib and Lorlatinib in ROS1 Fusion–Positive Lung Cancer. AACR Journals. Available at: [Link]

  • Updated Evidence on the Mechanisms of Resistance to ALK Inhibitors and Strategies to Overcome Such Resistance: Clinical and Preclinical Data. Karger Publishers. Available at: [Link]

  • Preclinical Prediction of Resistance Mutations and Proposal of Sequential Treatment Strategies for ALK-positive Lung Cancer Using Next-generation ALK Inhibitors. PubMed. Available at: [Link]

  • How does Alecensa work? Drugs.com. Available at: [Link]

  • (PDF) Preclinical Prediction of Resistance Mutations and Proposal of Sequential Treatment Strategies for ALK-positive Lung Cancer Using Next-generation ALK Inhibitors. ResearchGate. Available at: [Link]

  • Mechanisms of Acquired Crizotinib Resistance in ALK-Rearranged Lung Cancers. PMC. Available at: [Link]

  • Crizotinib-Resistant Mutants of EML4-ALK Identified Through an Accelerated Mutagenesis Screen. PMC. Available at: [Link]

  • Targeting ALK: Precision Medicine Takes on Drug Resistance. Cancer Discovery. Available at: [Link]

  • Alectinib induces CNS responses in pretreated, ALK– positive NSCLC. Healio. Available at: [Link]

  • Tackling crizotinib resistance: The pathway from drug discovery to the pediatric clinic. PMC. Available at: [Link]

  • Preclinical evaluation of targeted therapies for central nervous system metastases. PMC. Available at: [Link]

  • Alectinib Salvages CNS Relapses in ALK-Positive Lung Cancer Patients Previously Treated with Crizotinib and Ceritinib. Ovid. Available at: [Link]

  • Effectiveness of ALK inhibitors in treatment of CNS metastases in NSCLC patients. Taylor & Francis Online. Available at: [Link]

  • ALK on my mind: alectinib takes an early lead in managing intracranial disease in non-small cell lung cancer with ALK rearrangements. PMC. Available at: [Link]

  • Alectinib provides longer symptom improvement than crizotinib in ALK-positive lung cancer. ESMO. Available at: [Link]

  • Alectinib can replace crizotinib as standard first-line therapy for ALK-positive lung cancer. Annals of Translational Medicine. Available at: [Link]

  • Systemic Treatment Options for Brain Metastases from Non–Small-Cell Lung Cancer. The ASCO Post. Available at: [Link]

  • Comparative efficacy of first-line crizotinib and alectinib in advanced ALK-positive NSCLC before and after propensity score matching. ResearchGate. Available at: [Link]

  • Comparison of Clinical Efficacy of Alectinib Versus Crizotinib in ALK-Positive Non-Small Cell Lung Cancer: A Meta-Analysis. Frontiers in Oncology. Available at: [Link]

  • Comparison of the effectiveness of alectinib versus crizotinib followed by alectinib in patients with ALK-positive advanced non-small-cell lung cancer in real-world setting and in the ALEX study. PMC. Available at: [Link]

  • Clinical efficacy of crizotinib in Chinese patients with ALK-positive non-small-cell lung cancer with brain metastases. Journal of Thoracic Disease. Available at: [Link]

  • Clinical data from the real world: efficacy of Crizotinib in Chinese patients with advanced ALK-rearranged non-small cell lung cancer and brain metastases. PMC. Available at: [Link]

  • Alectinib vs Crizotinib in First-Line Treatment of ALK-Positive NSCLC. The ASCO Post. Available at: [Link]

  • ALEX study shows alectinib 600 mg more effective than crizotinib in Asian lung cancer patients. ecancer. Available at: [Link]

  • Alectinib versus Crizotinib in Untreated ALK-Positive Non–Small-Cell Lung Cancer. Universitat Autònoma de Barcelona. Available at: [Link]

  • Real-World Comparative Effectiveness of First-Line Alectinib Versus Crizotinib in Patients With Advanced ALK-Positive NSCLC With. The Christie NHS Foundation Trust. Available at: [Link]

  • Alectinib versus crizotinib as the first-line treatment in patients with advanced ALK-positive non-small cell lung cancer: a Chinese real-world cohort study. Annals of Translational Medicine. Available at: [Link]

Sources

Technical Field Guide: Efficacy of Alectinib Across ALK Fusion Variants

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of Alectinib (Alecensa), a second-generation tyrosine kinase inhibitor (TKI), focusing on its differential efficacy against specific ALK fusion variants. While Alectinib is the current standard-of-care for ALK-positive NSCLC, its performance is not uniform across all molecular subtypes.

Key Takeaway: Alectinib demonstrates superior systemic and CNS efficacy compared to Crizotinib regardless of fusion type. However, EML4-ALK Variant 3 (V3) confers a more aggressive phenotype with shorter progression-free survival (PFS) and a higher propensity for generating the refractory G1202R resistance mutation compared to Variant 1 (V1) .

Mechanistic Basis of Efficacy

Alectinib is a highly selective, ATP-competitive inhibitor of ALK tyrosine kinase. Unlike Crizotinib, which is a type I inhibitor with a U-shaped conformation, Alectinib binds to the ATP-binding pocket with a distinct orientation that avoids steric hindrance caused by common gatekeeper mutations (e.g., L1196M).

Structural Advantages
  • CNS Penetration: Alectinib is not a substrate for P-glycoprotein (P-gp), allowing it to cross the blood-brain barrier effectively, addressing the high rate of CNS metastasis in ALK+ NSCLC.

  • Selectivity: It targets ALK and RET but spares MET (unlike Crizotinib), reducing off-target toxicity (e.g., gastrointestinal events).

Pathway Inhibition Diagram

The following diagram illustrates the ALK signaling cascade and the precise node of Alectinib intervention.

ALK_Pathway ALK_Fusion ALK Fusion Protein (Constitutive Activation) RAS RAS ALK_Fusion->RAS PI3K PI3K ALK_Fusion->PI3K JAK JAK ALK_Fusion->JAK ATP ATP ATP->ALK_Fusion Phosphorylation Alectinib Alectinib (ATP-Competitive Inhibitor) Alectinib->ALK_Fusion Blocks ATP Binding MAPK MAPK/ERK (Proliferation) RAS->MAPK AKT AKT/mTOR (Survival) PI3K->AKT STAT3 STAT3 (Gene Expression) JAK->STAT3

Caption: Alectinib competitively inhibits ATP binding to the ALK fusion kinase domain, silencing downstream RAS, PI3K, and JAK/STAT oncogenic signaling.

Variant-Specific Efficacy Analysis

The term "ALK-positive" encompasses a heterogeneous group of fusions. The fusion partner and the specific breakpoint (variant) dictate protein stability and drug sensitivity.

EML4-ALK Variants: V1 vs. V3

The EML4-ALK fusion accounts for ~80% of cases. The two dominant variants behave differently under Alectinib pressure.

  • Variant 1 (V1): Exon 13 of EML4 fused to Exon 20 of ALK.[1][2]

    • Characteristics: Less stable protein; highly sensitive to ALK inhibition.

    • Alectinib Outcome: Excellent long-term control.[3]

  • Variant 3 (V3): Exon 6 of EML4 fused to Exon 20 of ALK.[1]

    • Characteristics: Structurally stable (requires Hsp90 for stability); higher oncogenic potency.

    • Alectinib Outcome:High Risk. While Alectinib is effective, V3 patients have significantly shorter PFS than V1 patients. V3 tumors are more likely to develop the G1202R solvent-front mutation, which confers resistance to Alectinib, Crizotinib, and Ceritinib.

Non-EML4 Fusions
  • HIP1-ALK: Rare. Case studies indicate Alectinib is effective, often achieving PFS >19 months even in Crizotinib-refractory cases.

  • KIF5B-ALK: Generally responsive to Alectinib.

Comparative Efficacy Data Table
Fusion VariantMolecular BreakpointAlectinib SensitivityPrimary Resistance RiskDominant Resistance Mechanism
EML4-ALK V1 EML4(ex13)-ALK(ex20)High LowL1196M, I1171N
EML4-ALK V3 EML4(ex6)-ALK(ex20)Moderate/High Moderate (Shorter PFS)G1202R (Solvent Front)
HIP1-ALK HIP1-ALKHighLowUnknown (Rare)
KIF5B-ALK KIF5B-ALKHighLowDiverse

Comparative Landscape: Alectinib vs. Alternatives[3][4][5][6][7][8]

Researchers must select the appropriate control or comparator when designing studies.

  • vs. Crizotinib (1st Gen): Alectinib is superior in all metrics (PFS, CNS activity, toxicity). Crizotinib fails due to poor CNS penetration and P-gp efflux.

  • vs. Brigatinib (2nd Gen): Roughly comparable in first-line efficacy.[4][5] Brigatinib has a broader kinase spectrum (EGFR activity) and may be effective against some Alectinib-resistant mutations (e.g., I1171N), but not G1202R.

  • vs. Lorlatinib (3rd Gen): Lorlatinib is the "hammer." It is the only approved TKI effective against the G1202R mutation. However, it carries higher toxicity (hyperlipidemia, cognitive effects).[6]

IC50 Comparison (In Vitro Potency)

Note: Values are approximate and cell-line dependent.

InhibitorWT ALK IC50 (nM)L1196M (Gatekeeper)G1202R (Solvent Front)CNS Penetration
Crizotinib ~20>300 (Resistant)>500 (Resistant)Poor
Alectinib ~2 ~2 (Sensitive) >300 (Resistant) High
Brigatinib ~1~2 (Sensitive)>200 (Resistant)High
Lorlatinib <1<1 (Sensitive)~10-40 (Sensitive)High

Experimental Protocol: Validating Efficacy in the Lab

To objectively assess Alectinib efficacy against a specific variant (e.g., a newly discovered VUS - Variant of Unknown Significance), the Ba/F3 Cell Viability Assay is the industry gold standard.

Rationale

Ba/F3 cells are murine pro-B cells dependent on IL-3.[7][8][9] When transduced with an oncogenic driver (ALK fusion), they become IL-3 independent ("addicted" to ALK). Treatment with an effective ALK inhibitor kills the cells, providing a clean, binary readout of drug efficacy.

Workflow Diagram

BaF3_Protocol Plasmid 1. Construct Vector (EML4-ALK Variant) Transduction 2. Retroviral Transduction Plasmid->Transduction Selection 3. IL-3 Withdrawal (Selection for ALK+) Transduction->Selection Treatment 4. Drug Treatment (Alectinib Serial Dilution) Selection->Treatment Stable Line Readout 5. Viability Assay (CellTiter-Glo / IC50) Treatment->Readout

Caption: Step-by-step workflow for the Ba/F3 kinase dependency assay to determine IC50 values.

Detailed Methodology
  • Vector Construction: Clone the specific ALK variant cDNA (e.g., EML4-ALK V3) into a retroviral expression vector (e.g., pMSC V).

  • Transduction: Transduce Ba/F3 cells using retroviral supernatant.

  • Selection: Culture cells in medium lacking IL-3 . Only cells expressing the functional ALK fusion will survive. Control: Parental Ba/F3 cells will die without IL-3.[10]

  • Seeding: Plate cells (e.g., 3,000 cells/well) in 96-well plates.

  • Drug Treatment: Treat with Alectinib in a serial dilution (e.g., 0 nM to 1000 nM) for 72 hours. Include Crizotinib as a comparator and Lorlatinib as a positive control for resistant variants.

  • Readout: Add ATP-based viability reagent (e.g., CellTiter-Glo). Measure luminescence.

  • Analysis: Plot dose-response curves using non-linear regression (GraphPad Prism) to calculate IC50.

References

  • Peters, S., et al. (2017). "Alectinib versus Crizotinib in Untreated ALK-Positive Non–Small-Cell Lung Cancer." The New England Journal of Medicine.[11] Link

  • Lin, J. J., et al. (2018).[12] "Impact of EML4-ALK Variant on Resistance Mechanisms and Clinical Outcomes in ALK-Positive Lung Cancer." Journal of Clinical Oncology. Link

  • Gainor, J. F., et al. (2016).[12] "Molecular Mechanisms of Resistance to First- and Second-Generation ALK Inhibitors in ALK-Rearranged Lung Cancer." Cancer Discovery. Link

  • Solomon, B. J., et al. (2018).[13] "Lorlatinib in patients with ALK-positive non-small-cell lung cancer: results from a global phase 2 study." The Lancet Oncology. Link

  • Christopoulos, P., et al. (2018).[12] "EML4-ALK fusion variant V3 is a high-risk feature conferring accelerated metastatic spread, early treatment failure and worse overall survival in ALK+ NSCLC."[12] International Journal of Cancer. Link

Sources

Validating Alectinib Target Engagement in Cell-Based Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical roadmap for validating Alectinib (CH5424802) target engagement in in vitro models. As a second-generation ALK inhibitor, Alectinib distinguishes itself from first-generation alternatives (Crizotinib) through superior CNS penetration and activity against the L1196M gatekeeper mutation. However, validating its efficacy requires rigorous experimental design to distinguish on-target inhibition from off-target cytotoxicity. This document outlines the comparative performance profile of Alectinib and details two self-validating protocols: functional validation via Western Blotting and biophysical validation via Cellular Thermal Shift Assay (CETSA).

Part 1: Strategic Analysis – Alectinib vs. Alternatives

In the landscape of ALK-positive Non-Small Cell Lung Cancer (NSCLC) research, selecting the correct inhibitor control is critical. Alectinib is not merely "more potent" than Crizotinib; it possesses a distinct structural and selectivity profile that dictates assay behavior.

Comparative Performance Matrix
FeatureCrizotinib (1st Gen)Alectinib (2nd Gen)Lorlatinib (3rd Gen)Experimental Implication
Primary Target ALK, MET, ROS1ALK, RETALK, ROS1Alectinib is highly selective; it will not inhibit MET-driven bypass signaling (unlike Crizotinib).
IC50 (H3122 cells) ~96 nM~12–33 nM< 10 nMAlectinib requires lower dosing in sensitive lines; use 10–100 nM range for specific engagement.
L1196M Activity ResistantSensitiveSensitiveUse L1196M cell lines (e.g., H3122-CR) to validate Alectinib superiority over Crizotinib.
G1202R Activity ResistantResistant (High IC50)SensitiveNegative Control: G1202R mutants serve as a specificity control where Alectinib should fail.
Efflux Liability P-gp SubstrateNot a P-gp SubstrateNot a P-gp SubstrateAlectinib retains potency in MDR1-overexpressing cell lines.
Mechanistic Causality

Alectinib binds to the ATP-binding pocket of the ALK kinase domain. Unlike Crizotinib, which stabilizes the kinase in an active-like conformation (Type I), Alectinib's unique scaffold allows it to overcome steric hindrances caused by the L1196M gatekeeper mutation. However, it fails to bind the solvent-front G1202R mutation, a distinction that must be demonstrated in validation assays.

Visualization: ALK Signaling & Inhibitor Blockade

The following diagram illustrates the ALK signaling cascade and the specific nodes inhibited by Alectinib. Note the divergence where Crizotinib would inhibit MET, but Alectinib does not.[1]

ALK_Pathway ALK ALK Fusion (EML4-ALK) RAS RAS ALK->RAS PI3K PI3K ALK->PI3K JAK JAK ALK->JAK Alectinib Alectinib (Inhibitor) Alectinib->ALK Blocks ATP Binding ERK p-ERK (Proliferation) RAS->ERK AKT p-AKT (Survival) PI3K->AKT STAT3 p-STAT3 (Oncogenesis) JAK->STAT3

Figure 1: Alectinib selectively inhibits ALK autophosphorylation, collapsing downstream RAS/ERK, PI3K/AKT, and JAK/STAT3 oncogenic signaling arms.

Part 2: Functional Validation Protocol (Western Blot)

Objective: Confirm functional target engagement by measuring the dephosphorylation of ALK (Y1604) and downstream effectors (AKT/ERK).

Scientific Rationale: Measuring cell viability (IC50) alone is insufficient for "target engagement" because off-target toxicity can mimic efficacy. Western blotting provides direct evidence that the phenotypic effect is caused by the collapse of the ALK signaling pathway.

Materials
  • Cell Lines: H3122 (ALK+ Sensitive), H2228 (ALK+ Variant 3), A549 (ALK Negative control).

  • Compounds: Alectinib (Test), Crizotinib (Comparator), DMSO (Vehicle).

  • Antibodies:

    • Primary: p-ALK (Tyr1604), Total ALK, p-AKT (Ser473), Total AKT, p-ERK1/2 (Thr202/Tyr204), Total ERK, GAPDH (Loading Control).

Step-by-Step Methodology
  • Seeding & Starvation:

    • Seed cells at

      
       cells/well in 6-well plates. Allow attachment for 24 hours.
      
    • Critical Step: Switch to low-serum (0.5% FBS) media 4 hours prior to treatment. This reduces background noise from growth factors (EGF/IGF) that activate AKT/ERK independently of ALK.

  • Compound Treatment:

    • Treat cells with Alectinib in a dose-response format: 0, 10, 30, 100, 300 nM .

    • Include a Crizotinib control well (300 nM) for comparison.

    • Incubation time: 2 hours . (Phosphorylation signals change rapidly; long incubations measure downstream apoptosis, not direct engagement).

  • Lysis & Preservation:

    • Wash cells 1x with ice-cold PBS containing 1 mM Na3VO4 (Sodium Orthovanadate).

    • Lyse immediately on ice using RIPA buffer supplemented with Protease/Phosphatase Inhibitor Cocktail.

    • Why? Phosphatases are highly active. Without immediate inhibition during washing and lysis, the phospho-signal will be lost, yielding a false negative.

  • Immunoblotting:

    • Load 20 µg protein/lane.

    • Probe for p-ALK (Y1604) first. This is the direct biomarker of Alectinib binding.

    • Probe for p-AKT and p-ERK .[2] These confirm downstream pathway shutdown.

Data Interpretation (Self-Validation)
  • Valid Result: Dose-dependent disappearance of p-ALK signal starting at ~10-30 nM in H3122 cells. Total ALK levels must remain constant.

  • Specificity Check: In H2228 cells (Variant 3), p-ALK inhibition may require higher doses compared to H3122 due to protein stability differences, but Alectinib should still outperform Crizotinib.

  • Negative Control: A549 cells should show no p-ALK signal; if Alectinib kills A549 cells at the same concentration it kills H3122, the mechanism is off-target toxicity.

Part 3: Biophysical Validation Protocol (CETSA)

Objective: Validate physical binding of Alectinib to ALK in intact cells using the Cellular Thermal Shift Assay (CETSA).

Scientific Rationale: Western blots show the consequence of binding (inhibition). CETSA demonstrates the physical interaction itself. Ligand binding thermodynamically stabilizes the target protein, shifting its melting temperature (


) higher. This distinguishes direct binding from indirect pathway modulation.
Visualization: CETSA Workflow

CETSA_Workflow Step1 1. Treat Live Cells (Alectinib vs DMSO) Step2 2. Aliquot & Heat (Thermal Gradient) Step1->Step2 1 hr Incubation Step3 3. Lysis & Centrifuge (Remove Aggregates) Step2->Step3 Precipitate Unbound Step4 4. Detect Soluble ALK (Western Blot/Alpha) Step3->Step4 Supernatant Analysis

Figure 2: CETSA workflow. Alectinib-bound ALK remains soluble at higher temperatures compared to unbound ALK, which denatures and precipitates.

Step-by-Step Methodology
  • Preparation:

    • Harvest

      
       H3122 cells. Resuspend in PBS containing Protease Inhibitors (no phosphatase inhibitors needed here).
      
    • Divide into two pools: Pool A (DMSO) and Pool B (1 µM Alectinib) .

    • Incubate for 1 hour at 37°C to allow intracellular equilibration.

  • Thermal Challenge (The Melt):

    • Aliquot 50 µL of cell suspension into PCR tubes (10 tubes per pool).

    • Heat each tube to a distinct temperature for 3 minutes using a gradient PCR cycler.

    • Temperature Range: 40°C, 43°C, 46°C, 49°C, 52°C, 55°C, 58°C, 61°C, 64°C, 67°C.

    • Cool immediately to 25°C for 3 minutes.

  • Separation:

    • Add mild lysis buffer (e.g., 0.4% NP-40 in PBS) to the tubes.

    • Freeze-thaw (liquid nitrogen/37°C) x2 to ensure lysis.

    • Centrifuge at 20,000 x g for 20 minutes at 4°C .

    • Critical: This step pellets the denatured/aggregated protein. You must collect the supernatant (soluble fraction).

  • Detection:

    • Run supernatants on SDS-PAGE.

    • Blot for Total ALK .

Data Interpretation[2][3][4][5][6][7][8][9]
  • Melting Curve: Plot the band intensity (normalized to lowest temp) vs. Temperature.

  • Shift Calculation: Calculate the

    
     (temperature at 50% intensity) for DMSO and Alectinib.
    
  • Success Criteria: Alectinib should induce a positive thermal shift (

    
    ) of >2°C compared to DMSO. This confirms the drug is physically engaged with ALK inside the cell.
    

References

  • Peters S, et al. Alectinib versus Crizotinib in Untreated ALK-Positive Non–Small-Cell Lung Cancer. N Engl J Med. 2017;377:829-838.

  • Katayama R, et al. Therapeutic strategies to overcome crizotinib resistance in non-small cell lung cancers harboring the fusion oncogene EML4-ALK.[2][3] Proc Natl Acad Sci U S A. 2011;108(18):7535-7540.

  • Kodama T, et al. Antitumor activity of the selective ALK inhibitor alectinib in models of intracranial metastases. Cancer Chemother Pharmacol. 2014;74(5):1023-1028.

  • Jafari R, et al. The cellular thermal shift assay for evaluating drug target interactions in cells. Nat Protoc. 2014;9(9):2100-2122.

  • Gainor JF, et al. Molecular Mechanisms of Resistance to First- and Second-Generation ALK Inhibitors in ALK-Rearranged Lung Cancer. Cancer Discov. 2016;6(10):1118-1133.

Sources

A Comparative Analysis of Alectinib and Ceritinib on ALK Mutants: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of targeted therapies for anaplastic lymphoma kinase (ALK)-rearranged non-small cell lung cancer (NSCLC), the second-generation ALK tyrosine kinase inhibitors (TKIs) alectinib and ceritinib have demonstrated significant clinical benefit over the first-generation inhibitor, crizotinib. However, the emergence of acquired resistance, often driven by secondary mutations in the ALK kinase domain, presents a significant clinical challenge. This guide provides a detailed comparative analysis of alectinib and ceritinib, focusing on their differential efficacy against various ALK mutants, the underlying molecular mechanisms, and the experimental methodologies crucial for their preclinical evaluation.

The Evolving Landscape of ALK Mutations and Inhibitor Sensitivity

The initial success of crizotinib was tempered by the inevitable development of resistance, frequently mediated by mutations within the ALK kinase domain that interfere with drug binding. This spurred the development of second-generation inhibitors like alectinib and ceritinib, designed to be more potent and to overcome common crizotinib resistance mechanisms.[1] However, resistance to these agents also develops, often through the selection of new ALK mutations. Understanding the nuanced sensitivities of these mutants to different inhibitors is paramount for optimizing sequential treatment strategies.

A critical mutation that confers high-level resistance to both alectinib and ceritinib is the G1202R solvent front mutation.[2][3] This mutation sterically hinders the binding of both drugs to the ATP-binding pocket.[4] In contrast, some mutations that emerge during alectinib therapy, such as the V1180L gatekeeper mutation and the I1171T mutation, have been shown to be sensitive to ceritinib.[2][5] Conversely, the F1174 mutation, which can lead to ceritinib resistance, may retain sensitivity to alectinib.[6] This differential sensitivity profile underscores the importance of molecular profiling upon disease progression to guide the selection of subsequent ALK inhibitors.

Head-to-Head Comparison: In Vitro Efficacy

The following table summarizes the half-maximal inhibitory concentration (IC50) values of alectinib and ceritinib against various ALK mutations, compiled from multiple preclinical studies. These values highlight the differential potency of the two inhibitors against specific mutant forms of the ALK kinase.

ALK MutationAlectinib IC50 (nM)Ceritinib IC50 (nM)Implication
Wild-Type EML4-ALK ~1.9[7]~0.15[7]Both are potent inhibitors of the primary oncogenic fusion.
L1196M (Gatekeeper) Highly Active[7]Highly Active[1][7]Both overcome this common crizotinib resistance mutation.
G1269A 33.1[8]Active[1]Both are effective against this crizotinib resistance mutation.
I1171T Resistant[5]Sensitive[1][5]Alectinib resistance can be overcome by ceritinib.
V1180L (Gatekeeper) Resistant[2]Sensitive[2]Ceritinib is a potential treatment after alectinib failure with this mutation.
F1174C/V Sensitive[6]Resistant[6]Alectinib may be effective after ceritinib failure with this mutation.
G1202R (Solvent Front) 595[3]309[3]Both have significantly reduced activity; high-level resistance.

Note: IC50 values can vary between different assay systems (biochemical vs. cellular) and cell lines. The data presented here are for comparative purposes.

Clinical Insights: Efficacy and Safety

Clinical data reflects the preclinical findings. While direct head-to-head trials in the second-line setting are limited, retrospective analyses and real-world data suggest that alectinib is associated with longer overall survival (OS) and progression-free survival (PFS) compared to ceritinib in patients with ALK-positive NSCLC who have progressed on crizotinib.[9][10][11] A meta-analysis of clinical trials indicated that ceritinib generally showed shorter OS and PFS compared to both crizotinib and alectinib.[12][13]

In terms of safety, alectinib is generally considered to be better tolerated than ceritinib.[14] The most common adverse events associated with alectinib include constipation, fatigue, and myalgia, while ceritinib is more frequently associated with gastrointestinal toxicities such as diarrhea, nausea, and vomiting.[15]

Molecular Mechanisms of Action and Resistance

Alectinib and ceritinib are both ATP-competitive inhibitors that bind to the ALK kinase domain, blocking its autophosphorylation and downstream signaling through pathways such as STAT3, AKT, and ERK1/2.[16] Resistance mutations typically alter the conformation of the ATP-binding pocket, reducing the binding affinity of the inhibitor.

For instance, the G1202R mutation introduces a bulky arginine residue in the solvent front region, creating a steric clash that prevents the stable binding of both alectinib and ceritinib.[4] The V1180L gatekeeper mutation, while conferring resistance to alectinib, does not preclude the binding of ceritinib, likely due to differences in the chemical structure and binding mode of the two drugs.[2]

Experimental Protocols for Preclinical Evaluation

Accurate preclinical assessment of ALK inhibitors is crucial for drug development and for understanding resistance mechanisms. The following are detailed protocols for key in vitro assays.

ALK Kinase Inhibition Assay (Biochemical)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified ALK kinase. The LanthaScreen™ Eu Kinase Binding Assay is a common method.

Principle: This is a fluorescence resonance energy transfer (FRET)-based assay that measures the displacement of a fluorescently labeled ATP-competitive tracer from the ALK kinase domain by a test compound.

Protocol:

  • Reagent Preparation:

    • Prepare a 3X solution of the test compound (alectinib or ceritinib) at various concentrations in the kinase buffer.

    • Prepare a 3X mixture of the ALK kinase and a europium-labeled anti-tag antibody in the kinase buffer.

    • Prepare a 3X solution of an Alexa Fluor® 647-labeled kinase tracer in the kinase buffer.

  • Assay Procedure:

    • In a 384-well plate, add 5 µL of the 3X test compound solution.

    • Add 5 µL of the 3X kinase/antibody mixture.

    • Add 5 µL of the 3X tracer solution.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 1 hour, protected from light.

    • Read the plate on a fluorescence plate reader capable of measuring FRET between europium and Alexa Fluor® 647.

  • Data Analysis:

    • The FRET signal is inversely proportional to the binding of the test compound to the kinase.

    • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Diagram of ALK Kinase Inhibition Assay Workflow

G cluster_prep Reagent Preparation (3X) P1 Test Compound Dilution Series A1 Add 5µL Compound P1->A1 P2 Kinase + Eu-Ab Mixture A2 Add 5µL Kinase/Ab P2->A2 P3 AF647-Tracer Solution A3 Add 5µL Tracer P3->A3 I Incubate 1 hr at RT A3->I R Read FRET Signal I->R D Data Analysis (IC50) R->D G S Seed Cells in 96-well Plate I1 Incubate Overnight S->I1 T Treat with Inhibitors (72h) I1->T M Add MTT Reagent (2-4h) T->M F Formation of Formazan Crystals M->F Sol Solubilize Crystals (DMSO) F->Sol A Measure Absorbance (570nm) Sol->A D Calculate IC50 A->D

Caption: Step-by-step workflow for the MTT cell viability assay.

Western Blot for ALK Phosphorylation

This technique is used to assess the inhibition of ALK autophosphorylation in cells treated with the inhibitors.

Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated ALK (p-ALK) and total ALK.

Protocol:

  • Cell Lysis:

    • Treat ALK-positive cells with alectinib or ceritinib for a specified time (e.g., 2-4 hours).

    • Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins. [12]2. Protein Quantification:

    • Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein from each sample in Laemmli buffer.

    • Separate the proteins on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane. [7]4. Blocking and Antibody Incubation:

    • Block the membrane with 5% BSA in TBST to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody against p-ALK overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane extensively with TBST.

    • Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Stripping and Reprobing:

    • To normalize for protein loading, the membrane can be stripped of the p-ALK antibodies and reprobed with an antibody against total ALK.

Diagram of Western Blot Workflow for p-ALK

G L Cell Lysis (with Phosphatase Inhibitors) Q Protein Quantification L->Q E SDS-PAGE Q->E T Membrane Transfer E->T B Blocking (5% BSA) T->B PAb Primary Antibody (p-ALK) B->PAb W1 Wash (TBST) PAb->W1 SAb Secondary Antibody (HRP) W1->SAb W2 Wash (TBST) SAb->W2 D ECL Detection W2->D R Reprobe for Total ALK D->R

Caption: Workflow for detecting phosphorylated ALK via Western blot.

Conclusion and Future Directions

Alectinib and ceritinib are both highly effective ALK inhibitors, but they exhibit important differences in their activity against specific ALK resistance mutations. Preclinical data strongly suggest that the choice of a second-line ALK inhibitor after failure of a prior TKI should be guided by the molecular profile of the resistant tumor. The development of resistance to both alectinib and ceritinib, particularly through the G1202R mutation, highlights the need for third-generation inhibitors like lorlatinib, which has demonstrated activity against this and other resistant mutants. [3] For researchers in the field, a thorough understanding of the differential efficacy of these inhibitors and the robust application of the described experimental methodologies are essential for the continued development of more effective and personalized therapeutic strategies for patients with ALK-rearranged NSCLC.

References

  • Efficacy of Ceritinib After Alectinib for ALK-positive Non-small Cell Lung Cancer. In Vivo. 2018;32(2):427-431.
  • LanthaScreen Eu kinase binding assay for ALK Overview. Thermo Fisher Scientific.
  • Should alectinib or ceritinib be given as first line therapy for ALK positive non-small cell lung cancer patients instead of crizotinib? Journal of Thoracic Disease. 2017;9(8):2304-2308.
  • Two novel ALK mutations mediate acquired resistance to the next generation ALK inhibitor alectinib. Clinical Cancer Research. 2014;20(21):5686-5696.
  • ALK (L1196M) Kinase Assay Protocol.
  • A retrospective study of alectinib versus ceritinib in patients with advanced non–small-cell lung cancer of anaplastic lymphoma kinase fusion in whom crizotinib treatment failed. Therapeutic Advances in Medical Oncology. 2021;13:17588359211002724.
  • The ALK inhibitors, alectinib and ceritinib, induce ALK‐independent and STAT3‐dependent glioblastoma cell death. Cancer Science. 2019;110(3):1023-1034.
  • ALK2 Kinase Assay.
  • What is the mechanism of Ceritinib?
  • Molecular Mechanisms of Resistance to First- and Second-Generation ALK Inhibitors in ALK-Rearranged Lung Cancer. Clinical Cancer Research. 2017;23(17):5191-5203.
  • Development of two ALK models resistant to alectinib and ceritinib conferring cross-resistance to crizotinib and all second-generation ALK inhibitors. Oncotarget. 2016;7(36):58385-58395.
  • Phosphoproteome and gene expression profiling of ALK inhibition in neuroblastoma cell lines reveals conserved oncogenic pathways. Science Signaling. 2020;13(643):eaaz3720.
  • MTT Assay Protocol for Cell Viability and Prolifer
  • Assessment of Alectinib vs Ceritinib in ALK-Positive Non–Small Cell Lung Cancer in Phase 2 Trials and in Real-world Data. JAMA Network Open. 2021;4(10):e2126306.
  • Cell Viability Assays. In: Assay Guidance Manual.
  • New generation anaplastic lymphoma kinase inhibitors. Journal of Thoracic Oncology. 2018;13(4):455-465.
  • Western blot for phosphoryl
  • MTT assay protocol. Abcam.
  • New generation anaplastic lymphoma kinase inhibitors. Translational Cancer Research. 2018;7(S3):S266-S277.
  • Immunoassays for the quantification of ALK and phosphorylated ALK support the evaluation of on‐target ALK inhibitors in neuroblastoma. Molecular Oncology. 2016;10(8):1245-1258.
  • MTT Assay Protocol for Cell Viability and Prolifer
  • Cellular IC50 changes with single and compound ALK mutations.
  • Choosing Second-Line Therapy for ALK+ NSCLC. OncLive. 2017.
  • Efficacy of Crizotinib, Ceritinib, and Alectinib in ALK-Positive Non-Small Cell Lung Cancer Treatment: A Meta-Analysis of Clinical Trials. Cancers (Basel). 2020;12(3):561.
  • Anaplastic Lymphoma Kinase Tyrosine Kinase Inhibitor (ALK TKI). Ministry of Health Malaysia.
  • Tips for detecting phosphoproteins by western blot. Proteintech.
  • Advansta's Step-by-Step Guide to Western Blots. Advansta.
  • IC 50 values of alK inhibitors for the growth inhibition of Karpas299 parental (wt), Karpas299CR (CR) and Karpas299CHR (CHR) cell lines obtained by aTPlite assay.
  • Efficacy of Crizotinib, Ceritinib, and Alectinib in ALK-Positive Non-Small Cell Lung Cancer Treatment: A Meta-Analysis of Clinical Trials. Cancers. 2020; 12(3):561.
  • Combined Cellular and Biochemical Profiling to Identify Predictive Drug Response Biomarkers for Kinase Inhibitors Approved for Clinical Use between 2013 and 2017. Molecular Cancer Therapeutics. 2019;18(2):455-467.
  • MTT Cell Assay Protocol. Texas Children's Hospital.
  • Western Blotting Protocols. Merck Millipore.
  • Western Blot: Principles, Procedures, and Clinical Applications. In: StatPearls.
  • Alectinib Yields Better Overall Survival Than Ceritinib in ALK-Positive Non–Small Cell Lung Cancer. Cancer Network. 2021.
  • Assessment of Alectinib vs Ceritinib in ALK-Positive Non–Small Cell Lung Cancer in Phase 2 Trials and in Real-world Data. JAMA Network Open. 2021;4(10):e2126306.
  • Mechanisms of Resistance to ALK Inhibitors and Corresponding Treatment Strategies in Lung Cancer. Cancer Management and Research. 2021;13:6335-6349.

Sources

In Vivo Comparison of Next-Generation ALK Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The landscape of Anaplastic Lymphoma Kinase (ALK) inhibition has evolved from the "proof-of-concept" era of Crizotinib to the "precision-refinement" era of fourth-generation agents. For researchers designing in vivo efficacy studies, the challenge is no longer just demonstrating tumor regression; it is distinguishing compounds based on intracranial efficacy , selectivity (off-target toxicity) , and activity against compound resistance mutations (e.g., G1202R/L1196M).

This guide objectively compares the in vivo performance of 2nd-generation (Alectinib, Brigatinib), 3rd-generation (Lorlatinib), and emerging 4th-generation (NVL-655) inhibitors. It provides experimental workflows to validate these differentiators in preclinical models.

The Mechanistic Landscape

To interpret in vivo data, one must understand the structural constraints driving inhibitor evolution.

  • 2nd Gen (Alectinib/Brigatinib): Overcome the L1196M "gatekeeper" mutation but struggle with the G1202R "solvent front" mutation.

  • 3rd Gen (Lorlatinib): Macrocyclic structure designed to fit the G1202R pocket and penetrate the Blood-Brain Barrier (BBB). However, it inhibits TRKB, leading to CNS adverse events.

  • 4th Gen (NVL-655): Designed for "compound mutations" (mutations on top of mutations) and, crucially, is TRK-sparing , theoretically improving the therapeutic window.

Visualization: ALK Signaling & Inhibitor Binding Logic

The following diagram illustrates the signaling cascade and the structural evolution of inhibition.

ALK_Pathway_Inhibition cluster_resistance Resistance Evolution ALK_WT ALK Fusion (EML4-ALK) Constitutive Activation RAS RAS/MAPK (Proliferation) ALK_WT->RAS PI3K PI3K/AKT/mTOR (Survival) ALK_WT->PI3K JAK JAK/STAT (Proliferation) ALK_WT->JAK Gen2 2nd Gen (Alectinib) Blocked by G1202R Gen2->ALK_WT Inhibits Gen3 3rd Gen (Lorlatinib) Fits G1202R Off-target: TRKB Gen3->ALK_WT Inhibits Gen4 4th Gen (NVL-655) Fits G1202R/L1196M TRK-Sparing Gen4->ALK_WT Inhibits Compound_Mut Compound Mutant (G1202R + L1196M) Gen4->Compound_Mut Effective Mutant_G1202R G1202R Mutant Mutant_G1202R->Gen2 Resistant Compound_Mut->Gen3 Resistant

Caption: ALK signaling pathways and the structural evolution of inhibitors addressing sequential resistance mutations.

Comparative In Vivo Performance

The following data synthesis aggregates findings from key preclinical studies, specifically focusing on xenograft models (e.g., NCI-H3122, Ba/F3 engineered lines).

Table 1: Efficacy & Pharmacokinetic Profiles
FeatureAlectinib (2nd Gen)Lorlatinib (3rd Gen)NVL-655 (4th Gen)
Primary Target ALK (WT, L1196M)ALK (WT, G1202R)ALK (Compound Mutants)
G1202R Efficacy Poor (IC50 > 100 nM)High (IC50 < 2 nM)High (IC50 < 2 nM)
Compound Mutants (G1202R/L1196M)ResistantResistantActive (Regression)
CNS Penetration High (P-gp substrate)High (Designed to evade P-gp)High (Brain-penetrant)
TRK Selectivity HighLow (Inhibits TRKB)High (TRK-Sparing)
In Vivo Dose 25 mg/kg QD/BID1-10 mg/kg BID1.5-10 mg/kg BID
Key Differentiators Explained[1]
1. Intracranial Efficacy (The "Brain" Factor)

Up to 40% of ALK+ NSCLC patients present with brain metastases.

  • Lorlatinib: Demonstrates superior intracranial tumor growth inhibition (TGI) compared to Crizotinib.[1] In orthotopic models, it achieves high brain-to-plasma ratios (Kp,uu) due to reduced P-glycoprotein (P-gp) efflux.

  • NVL-655: Matches or exceeds Lorlatinib's brain penetration but distinguishes itself by safety. In intracranial Ba/F3 models, NVL-655 prolonged survival >4-fold compared to controls [1].[2]

2. The "TRK-Sparing" Advantage

Lorlatinib is potent but inhibits Tropomyosin Receptor Kinase B (TRKB), which is essential for neuronal health. This leads to cognitive side effects in patients.

  • Experimental Evidence: In kinase selectivity panels, NVL-655 shows >50-fold selectivity for ALK over TRKB, whereas Lorlatinib has a narrow window. In in vivo toxicity studies, this translates to a cleaner safety profile at efficacious doses [2].

3. Compound Mutation Coverage

Sequential TKI usage breeds "compound mutations" (e.g., G1202R + L1196M).[3]

  • Data: In Ba/F3 xenografts harboring G1202R/L1196M, Lorlatinib fails to induce regression. NVL-655 induces deep regression in these same models, validating its design as a "final-line" salvage therapy [3].

Experimental Protocols: Validating Efficacy

To reproduce these comparisons, utilize the following self-validating workflow. This protocol ensures that observed differences are due to drug mechanism, not experimental variability.

Protocol A: In Vivo Pharmacodynamic (PD) Profiling

Objective: Confirm target engagement (pALK inhibition) in tumor tissue.

Reagents:

  • Cell Line: NCI-H3122 (EML4-ALK v1) or Ba/F3 (G1202R).[2]

  • Antibodies: Phospho-ALK (Tyr1604), Total ALK, Phospho-AKT (Ser473), Phospho-ERK1/2.

Workflow:

  • Implantation: Inject

    
     cells subcutaneously into the right flank of SCID/Beige mice (matrigel 1:1).
    
  • Staging: Monitor tumors until volume reaches

    
    . Rationale: Larger tumors allow for sufficient lysate generation.
    
  • Dosing: Administer a single dose of inhibitor (e.g., NVL-655 @ 10 mg/kg, Lorlatinib @ 10 mg/kg, Vehicle).

  • Harvest: Euthanize mice at specific timepoints (e.g., 3h, 6h, 24h post-dose).

    • Critical Step: Flash freeze tumors in liquid nitrogen within 2 minutes of excision to prevent phosphatase activity.

  • Analysis: Homogenize tumors in lysis buffer containing phosphatase inhibitors. Perform Western Blot.

  • Validation Criteria: Vehicle group must show strong pALK. Positive control (Alectinib/Lorlatinib) must show >80% reduction in pALK at 3h.

Protocol B: Intracranial Efficacy Model

Objective: Compare BBB penetration and CNS efficacy.

Workflow Visualization:

InVivo_Protocol cluster_treatment Treatment Groups (Daily) Step1 Transfect Cells (Luciferase-tagged Ba/F3 G1202R) Step2 Intracranial Injection (Stereotactic) Step1->Step2 Step3 Bioluminescence Imaging (BLI) Day 5-7 (Baseline) Step2->Step3 Step4 Randomization (Based on BLI Flux) Step3->Step4 GrpA Vehicle Step4->GrpA GrpB Lorlatinib (10mg/kg) Step4->GrpB GrpC NVL-655 (10mg/kg) Step4->GrpC Step5 Longitudinal BLI (Weekly) GrpA->Step5 GrpB->Step5 GrpC->Step5 Step6 Endpoint: Survival (Kaplan-Meier) Step5->Step6

Caption: Workflow for assessing intracranial efficacy using luciferase-tagged orthotopic models.

Detailed Steps:

  • Stereotactic Injection: Anesthetize mice. Inject

    
     luciferase-labeled cells directly into the brain striatum.
    
  • Baseline Imaging: On Day 5, inject D-luciferin and image using IVIS.

  • Randomization: Randomize mice based on bioluminescence flux (photons/sec) , not body weight. This ensures equal tumor burden at start.

  • Dosing: Oral gavage (PO) daily for 21-28 days.

  • Readout:

    • Efficacy: Fold-change in photon flux over time.

    • Survival: Time to neurological symptoms or >20% weight loss.

References

  • Pelish, H. E., et al. (2021). "NUV-655 (NVL-655) is a selective, brain-penetrant ALK inhibitor with antitumor activity against the lorlatinib-resistant G1202R/L1196M compound mutation."[2][4] Cancer Research (AACR Annual Meeting Abstract).

  • Tangpeerachaikul, A., et al. (2021). "NVL-655 exhibits antitumor activity in lorlatinib-resistant and intracranial models of ALK-rearranged NSCLC."[2][4][5] Molecular Cancer Therapeutics.[2]

  • Mizuta, H., et al. (2024). "Gilteritinib overcomes lorlatinib resistance in ALK-rearranged cancer." EMBO Molecular Medicine. (Provides context on G1202R resistance mechanisms).

  • Shaw, A. T., et al. (2017). "Alectinib versus Crizotinib in Untreated ALK-Positive Non–Small-Cell Lung Cancer." The New England Journal of Medicine. (Baseline for 2nd Gen efficacy).

  • Solomon, B. J., et al. (2018). "Lorlatinib in patients with ALK-positive non-small-cell lung cancer." The Lancet Oncology. (Baseline for 3rd Gen efficacy).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
CH5447240
Reactant of Route 2
Reactant of Route 2
CH5447240

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。